Benzyl 2-bromonicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
benzyl 2-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c14-12-11(7-4-8-15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
ZXQYQSQVLUABEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Benzyl 2-bromonicotinate is not extensively available in the public domain. The following guide has been compiled using data from structurally related compounds, including benzyl nicotinate and other substituted pyridine derivatives, alongside established principles of organic chemistry. All quantitative data should be considered as estimations and require experimental validation.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, featuring a bromine atom at the 2-position of the pyridine ring and a benzyl ester at the carboxylic acid position. This unique combination of a halogenated pyridine and a benzyl ester functional group suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.
Structure:
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₃H₁₀BrNO₂ | - |
| Molecular Weight | 292.13 g/mol | - |
| Appearance | Likely a colorless to pale yellow solid or oil | Based on similar benzyl esters. |
| Melting Point | Not available. Likely a low-melting solid. | Benzyl nicotinate melts at 24°C. The bromo-substituent may increase the melting point. |
| Boiling Point | > 200 °C (at reduced pressure) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol.[1] | The benzyl and bromo groups decrease water solubility, while the ester and pyridine nitrogen offer some polarity. |
| pKa (of the pyridine nitrogen) | ~1-2 | The electron-withdrawing effect of the bromine and the ester group will significantly decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |
| LogP | ~3-4 | Estimated based on the lipophilicity of the benzyl and bromo substituents. |
Spectroscopic Data (Predicted)
Predictive analysis of the spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies | Key Features |
| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H of benzyl), δ 5.3-5.5 (s, 2H, -CH₂-), δ 7.8-8.5 (m, 3H, pyridine-H) | The exact shifts of the pyridine protons will be influenced by the positions of the substituents. A singlet for the benzylic protons is expected. Similar spectra are observed for benzyl nicotinate.[2] |
| ¹³C NMR | δ 66-68 (-CH₂-), δ 128-136 (Ar-C of benzyl), δ 120-155 (pyridine-C), δ 164-166 (C=O) | The carbonyl carbon will appear downfield. The bromo-substituted carbon (C2) will also be significantly shifted. |
| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O stretch), ~1250-1300 cm⁻¹ (C-O stretch), ~1550-1600 cm⁻¹ (C=N and C=C stretches of pyridine ring), ~700-800 cm⁻¹ (C-Br stretch) | The strong carbonyl absorption is a key diagnostic peak. The fingerprint region will be complex.[3][4] |
| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z 291/293 (isotopic pattern for Br). Major fragments at m/z 91 (benzyl cation), m/z 184/186 (bromonicotinoyl cation). | The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[5] |
Experimental Protocols
3.1. Synthesis of this compound from 2-Bromonicotinic Acid
This protocol is adapted from general procedures for the synthesis of benzyl esters from carboxylic acids and benzyl bromide.[6]
Reaction Scheme:
2-Bromonicotinic Acid + Benzyl Bromide --(Base)--> this compound
Materials:
-
2-Bromonicotinic acid
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromonicotinic acid (1.0 eq) in DMF (or acetonitrile), add sodium bicarbonate (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to form the carboxylate salt.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
3.2. Characterization Workflow
The following workflow outlines the steps for the structural confirmation of the synthesized this compound.
Figure 1. Workflow for the synthesis and characterization of this compound.
Reactivity and Potential Applications
This compound is a bifunctional molecule with two primary sites of reactivity: the benzyl ester and the bromo-substituted pyridine ring.
4.1. Reactions at the Ester Group
-
Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to yield 2-bromonicotinic acid and benzyl alcohol.
-
Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to the formation of different esters of 2-bromonicotinic acid.
-
Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation to afford 2-bromonicotinic acid. This is a common deprotection strategy in organic synthesis.
4.2. Reactions at the Pyridine Ring
-
Nucleophilic Aromatic Substitution (SNA_r): The bromine atom at the electron-deficient 2-position is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This makes this compound a valuable precursor for the synthesis of a wide range of substituted nicotinic acid derivatives.
-
Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents at the 2-position.
Diagram of Potential Reactions:
Figure 2. Potential reaction pathways for this compound.
4.3. Applications in Drug Development
The nicotinic acid scaffold is present in numerous biologically active molecules. The ability to functionalize the 2-position of the pyridine ring via the bromo substituent makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The benzyl ester provides a protecting group for the carboxylic acid that can be removed under mild conditions.
Safety and Handling
-
Toxicity: Specific toxicity data for this compound is not available. However, based on its structure, it should be handled with care. Brominated organic compounds can be irritants and potentially toxic. Benzyl bromide, a related reagent, is a lachrymator and is corrosive.[7][8]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
This technical guide provides a foundational understanding of the chemical properties, potential synthesis, and reactivity of this compound. It is intended to serve as a starting point for researchers and professionals in the field, with the understanding that further experimental work is necessary to fully characterize this compound.
References
- 1. Benzyl nicotinate | 94-44-0 [chemicalbook.com]
- 2. Benzyl nicotinate(94-44-0) 1H NMR spectrum [chemicalbook.com]
- 3. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for benzyl 2-bromonicotinate, a valuable building block in the development of novel pharmaceuticals.[1] The synthesis is primarily approached as a two-stage process: the preparation of the key intermediate, 2-bromonicotinic acid, followed by its esterification to the final product. This document details the experimental protocols, presents quantitative data, and provides visual diagrams of the reaction pathways and experimental workflows.
Synthesis of the Precursor: 2-Bromonicotinic Acid
The most common and well-documented method for the synthesis of 2-bromonicotinic acid is the oxidation of 2-bromo-3-methylpyridine.[2][3] An alternative high-yield approach involves the directed ortho-metalation of 2-bromopyridine.[4]
Oxidation of 2-Bromo-3-methylpyridine
This method utilizes a strong oxidizing agent, such as potassium permanganate, to convert the methyl group of 2-bromo-3-methylpyridine into a carboxylic acid.[2]
Experimental Protocol:
-
Reaction Setup: A solution of potassium permanganate (87.7 g, 555 mmol) in 800 mL of water is prepared in a suitable reaction vessel.
-
Addition of Starting Material: 2-bromo-3-methylpyridine (25.0 mL, 213 mmol) is added slowly to the potassium permanganate solution.
-
Reaction Conditions: The mixture is stirred continuously and heated under reflux for 5 hours.
-
Work-up:
-
Upon completion, 600 mL of water is removed by distillation.
-
The remaining suspension is filtered while hot.
-
The filtrate is washed with two 50 mL portions of hot water.
-
The combined filtrates are acidified with concentrated hydrochloric acid to a pH of less than 2.
-
-
Isolation: The resulting precipitate is collected by filtration and dried in a vacuum oven to yield 2-bromonicotinic acid.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-3-methylpyridine | [2] |
| Reagent | Potassium permanganate | [2] |
| Yield | 62% | [2] |
| Product Purity | Not specified | |
| Molecular Formula | C6H4BrNO2 | [5] |
| Molecular Weight | 202.01 g/mol | [5] |
Synthesis of this compound
Once 2-bromonicotinic acid is obtained, the final product can be synthesized through esterification. Two primary methods are presented here: reaction with benzyl bromide and Fischer-Speier esterification with benzyl alcohol.
Pathway A: Reaction with Benzyl Bromide
This method involves the reaction of the carboxylate salt of 2-bromonicotinic acid with benzyl bromide. The carboxylate is typically formed in situ using a base.
General Experimental Protocol:
-
Reaction Setup: 2-bromonicotinic acid is dissolved in a suitable aprotic solvent such as acetonitrile (CH3CN).
-
Base Addition: A base, such as cesium carbonate (Cs2CO3), is added to the solution to deprotonate the carboxylic acid.
-
Addition of Benzyl Bromide: Benzyl bromide is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to reflux for several hours.[6]
-
Work-up and Isolation: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.
Logical Relationship of Pathway A
Caption: Synthesis of this compound via Benzyl Bromide.
Pathway B: Fischer-Speier Esterification with Benzyl Alcohol
This classic method involves the acid-catalyzed reaction between 2-bromonicotinic acid and benzyl alcohol.[7][8]
General Experimental Protocol:
-
Reaction Setup: 2-bromonicotinic acid and an excess of benzyl alcohol are combined in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid, is added.
-
Reaction Conditions: The mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Work-up and Isolation: The reaction mixture is cooled and neutralized with a weak base. The excess benzyl alcohol is removed, typically by distillation under reduced pressure. The crude ester is then purified by column chromatography.
Logical Relationship of Pathway B
Caption: Synthesis of this compound via Fischer-Speier Esterification.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound, applicable to both pathways with minor modifications.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification process.
Safety Considerations
-
Benzyl bromide is a strong lachrymator and is irritating to the skin and mucous membranes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[9]
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
Strong acids like sulfuric acid are corrosive and should be handled with appropriate safety precautions.
-
Standard laboratory safety practices should be followed throughout all experimental procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromonicotinic acid | 35905-85-2 [chemicalbook.com]
- 3. 2-Bromonicotinic acid | 35905-85-2 [amp.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the esterification reaction equation of benzyl alcohol and acetic acid? [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzyl bromide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-bromonicotinate, a halogenated pyridine carboxylic acid ester, represents a key structural motif in medicinal chemistry and drug discovery. Its unique combination of a benzyl ester group and a bromo-substituted pyridine ring makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 2-position of the pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, alongside detailed experimental protocols for its synthesis.
Physicochemical Properties
Due to the limited availability of experimental data for this compound in publicly accessible databases, the following table includes predicted values and data from closely related analogs to provide a comparative reference.
| Property | This compound (Predicted/Analog Data) | Benzyl nicotinate (CAS: 94-44-0)[1] | 2-Bromonicotinic acid (CAS: 35905-85-2) |
| Molecular Formula | C₁₃H₁₀BrNO₂ | C₁₃H₁₁NO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 292.13 g/mol | 213.23 g/mol | 202.00 g/mol |
| Appearance | Predicted: White to off-white solid or oil | Colorless liquid or solid[1] | White to pale yellow powder |
| Melting Point | Not available | 24 °C[1] | 188-192 °C |
| Boiling Point | Not available | 177 °C at 8 mmHg[1] | Not available |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Sparingly soluble in chloroform and methanol.[1] | Slightly soluble in water |
| CAS Number | Not available | 94-44-0 | 35905-85-2 |
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted)
In a typical ¹H NMR spectrum of this compound in CDCl₃, the following proton signals are expected:
-
Benzyl CH₂: A singlet around δ 5.4 ppm.
-
Aromatic Protons (Benzyl group): A multiplet in the region of δ 7.3-7.5 ppm, integrating to 5 protons.
-
Pyridine Protons:
-
H6 (adjacent to N): A doublet of doublets around δ 8.6 ppm.
-
H4 (para to Br): A doublet of doublets around δ 8.3 ppm.
-
H5 (meta to Br and N): A doublet of doublets around δ 7.4 ppm.
-
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would likely show the following key signals:
-
Carbonyl Carbon (C=O): In the range of δ 164-166 ppm.
-
Benzyl CH₂ Carbon: Around δ 67-69 ppm.
-
Pyridine Carbons:
-
C2 (attached to Br): Around δ 145-147 ppm.
-
C3 (attached to COO): Around δ 128-130 ppm.
-
C4, C5, C6: In the aromatic region between δ 120-155 ppm.
-
-
Benzyl Aromatic Carbons: In the region of δ 128-136 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.
-
Aromatic C=C and C=N Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 291/293 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected. A prominent fragment ion would likely be the benzyl cation [C₇H₇]⁺ at m/z 91. Other fragments could arise from the loss of the benzyloxy group or bromine.
Experimental Protocols for Synthesis
Several standard esterification methods can be employed for the synthesis of this compound from 2-bromonicotinic acid and benzyl alcohol. The choice of method depends on the desired scale, purity requirements, and the sensitivity of the starting materials.
Fischer Esterification
This acid-catalyzed esterification is a classical and cost-effective method.
Reaction:
2-Bromonicotinic Acid + Benzyl Alcohol ⇌ this compound + Water
Methodology:
-
To a solution of 2-bromonicotinic acid (1.0 eq.) in a large excess of benzyl alcohol (5-10 eq., serving as both reactant and solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by thin-layer chromatography (TLC). The removal of water, for instance by using a Dean-Stark apparatus, will drive the equilibrium towards the product.
-
Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Logical Workflow for Fischer Esterification:
Caption: Fischer Esterification Workflow
Steglich Esterification
This method is particularly useful for small-scale syntheses and when milder reaction conditions are required. It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methodology:
-
Dissolve 2-bromonicotinic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.
-
Wash the filtrate or the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired ester.
Logical Workflow for Steglich Esterification:
Caption: Steglich Esterification Workflow
Chemical Reactivity and Stability
This compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.
The key reactive sites of the molecule are:
-
Ester Linkage: Susceptible to hydrolysis under both acidic and basic conditions to yield 2-bromonicotinic acid and benzyl alcohol.
-
2-Bromo Substituent: The C-Br bond on the pyridine ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at this position, making it a valuable building block in combinatorial chemistry and library synthesis.
-
Pyridine Ring: The nitrogen atom can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although the presence of the electron-withdrawing ester group and the bromine atom will influence the regioselectivity of such reactions.
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic intermediate. This guide provides a summary of its predicted physicochemical and spectral properties based on the analysis of its structure and related compounds. The detailed experimental protocols for its synthesis via Fischer and Steglich esterification offer practical approaches for its preparation in a laboratory setting. The versatile reactivity of this molecule, particularly at the 2-bromo position, underscores its potential for the development of novel chemical entities in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound.
References
Spectroscopic and Synthetic Insights into Nicotinic Acid Benzyl Esters: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic characterization of nicotinic acid benzyl esters, with a primary focus on Benzyl Nicotinate due to the limited availability of specific experimental data for Benzyl 2-bromonicotinate. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.
Synthesis of Benzyl Nicotinate Esters
A general and effective method for the synthesis of benzyl esters, including this compound, involves the esterification of the corresponding nicotinic acid with benzyl alcohol. A common procedure is outlined below.
Experimental Protocol: General Benzyl Ester Synthesis
To a solution of the nicotinic acid derivative (1.0 equivalent) in a suitable solvent such as toluene, benzyl alcohol (1.1 equivalents) is added. The reaction mixture is heated to reflux with azeotropic removal of water, often facilitated by a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired benzyl ester.
An alternative approach involves the reaction of a carboxylate anion with a benzyl halide. For instance, the sodium salt of the nicotinic acid can be reacted with benzyl bromide in a suitable solvent to yield the corresponding benzyl ester.
Spectroscopic Data for Benzyl Nicotinate
The following tables summarize the key spectroscopic data for Benzyl Nicotinate, serving as a reference for the characterization of related structures like this compound.
Table 1: ¹H NMR Spectroscopic Data for Benzyl Nicotinate
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.22 | s | H-2 (Pyridine) |
| 8.78 | d | H-6 (Pyridine) |
| 8.30 | dt | H-4 (Pyridine) |
| 7.41 | dd | H-5 (Pyridine) |
| 7.35-7.50 | m | Phenyl-H |
| 5.40 | s | CH₂ |
Solvent: Not specified in the available data.
Table 2: ¹³C NMR Spectroscopic Data for Benzyl Nicotinate
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O |
| 153.5 | C-6 (Pyridine) |
| 150.9 | C-2 (Pyridine) |
| 137.0 | C-4 (Pyridine) |
| 135.8 | Phenyl C-1 |
| 128.6 | Phenyl C-3, C-5 |
| 128.3 | Phenyl C-4 |
| 128.2 | Phenyl C-2, C-6 |
| 125.9 | C-3 (Pyridine) |
| 123.5 | C-5 (Pyridine) |
| 67.2 | CH₂ |
Solvent: Not specified in the available data.
Table 3: Infrared (IR) Spectroscopy Data for Benzyl Nicotinate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3030 | m | Aromatic C-H Stretch |
| 2950-2850 | w | Aliphatic C-H Stretch |
| 1720 | s | C=O Stretch (Ester) |
| 1590, 1570, 1450 | m | C=C and C=N Ring Stretch (Pyridine) |
| 1280 | s | C-O Stretch (Ester) |
| 740, 700 | s | C-H Out-of-plane Bend (Aromatic) |
s = strong, m = medium, w = weak
Table 4: Mass Spectrometry (MS) Data for Benzyl Nicotinate
| m/z | Relative Intensity (%) | Assignment |
| 213 | 40 | [M]⁺ |
| 106 | 100 | [C₇H₅O]⁺ |
| 91 | 80 | [C₇H₇]⁺ |
| 78 | 60 | [C₅H₄N]⁺ |
Spectroscopic Analysis Workflow
The characterization of a synthesized compound like this compound follows a logical workflow to confirm its structure and purity. This process is visualized in the diagram below.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Solubility Profile of Benzyl 2-bromonicotinate in Organic Solvents: A Technical Guide
Disclaimer: Publicly available, quantitative solubility data for benzyl 2-bromonicotinate is limited. The information presented in this guide is based on the physicochemical properties of structurally analogous compounds and established principles of organic chemistry. Researchers are strongly encouraged to determine precise solubility parameters experimentally for their specific applications.
This technical guide provides an in-depth overview of the anticipated solubility characteristics of this compound in common organic solvents. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted Solubility of this compound
The solubility of a compound is dictated by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, in relation to the properties of the solvent. This compound, an ester derived from 2-bromonicotinic acid and benzyl alcohol, possesses both polar (ester and pyridine ring) and non-polar (benzyl group, brominated pyridine ring) functionalities. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.
Based on the general solubility of related compounds such as benzyl esters and brominated aromatic compounds, the following table summarizes the predicted qualitative solubility of this compound.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | The polar nature of the ester and pyridine nitrogen can interact favorably with the dipoles of these solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and aromatic character. |
| Aromatic | Toluene, Benzene | Soluble to Moderately Soluble | The aromatic rings in both the solute and solvent will interact favorably through π-π stacking. Solubility may be slightly limited by the polar ester group. |
| Ethers | Diethyl ether, Dioxane | Moderately Soluble | Ethers are less polar than ketones or amides but can still solvate the molecule. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately to Slightly Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions. Solubility is expected to decrease with increasing alcohol chain length. |
| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble to Slightly Soluble | The significant polarity of the ester and pyridine ring will limit solubility in these non-polar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, the shake-flask method is a widely recognized and reliable technique. This protocol outlines the general procedure.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
-
Logical Workflow for Synthesis and Purification
As no specific signaling pathways involving this compound are readily available, the following diagram illustrates a typical experimental workflow for its synthesis and subsequent purification, a common application for a compound of this nature.
Caption: A logical workflow for the synthesis and purification of this compound.
Unveiling Benzyl 2-bromonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While the precise historical discovery of Benzyl 2-bromonicotinate is not extensively documented in publicly available literature, its synthesis relies on well-established principles of organic chemistry. This technical guide provides a comprehensive overview of its synthesis, key experimental protocols, and potential applications, drawing from analogous chemical structures and reactions.
Synthesis Pathway
The preparation of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-bromonicotinic acid, followed by its esterification with benzyl alcohol.
Step 1: Synthesis of 2-bromonicotinic acid
One common method for the synthesis of 2-bromonicotinic acid starts from 2-bromo-3-methylpyridine through oxidation.
Experimental Protocol:
To a solution of potassium permanganate (87.7 g, 555 mmol) dissolved in 800 mL of water, 2-bromo-3-methylpyridine (25.0 mL, 213 mmol) is slowly added. The resulting mixture is stirred continuously under reflux conditions for 5 hours. Following the reaction, 600 mL of water is removed by distillation. The remaining suspension is subjected to thermal filtration. The filtrate is then washed twice with 50 mL portions of hot water. The combined filtrates are acidified with concentrated hydrochloric acid to a pH of less than 2. The resulting precipitate is collected by filtration and dried in a vacuum drying oven to yield 2-bromonicotinic acid (26.8 g, 62% yield)[1].
Step 2: Esterification of 2-bromonicotinic acid with Benzyl Alcohol
The second step involves the esterification of the synthesized 2-bromonicotinic acid with benzyl alcohol. This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Experimental Protocol:
While a specific protocol for this compound was not found, a general procedure for the esterification of a carboxylic acid with benzyl alcohol can be adapted. In a reaction vessel, 2-bromonicotinic acid (1 equivalent) and benzyl alcohol (1.2 equivalents) are dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to obtain this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the reactants and the final product is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-bromonicotinic acid | C6H4BrNO2 | 202.01 | 35905-85-2[2] |
| Benzyl Alcohol | C7H8O | 108.14 | 100-51-6 |
| This compound | C13H10BrNO2 | 292.13 | Not available |
Potential Applications in Drug Development
While specific applications of this compound are not widely reported, its structural similarity to other nicotinic acid derivatives, such as benzyl nicotinate, suggests potential utility in drug development. Benzyl nicotinate is known to be a vasodilator and is used in topical preparations.[3] Nicotinic acid and its derivatives are a class of compounds with diverse biological activities. The introduction of a bromine atom at the 2-position of the pyridine ring and the benzyl ester functionality could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents. Further research into the biological activity of this compound is warranted to explore its potential as a lead compound in drug discovery programs.
Visualizing the Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
The Synthesis of Benzyl 2-bromonicotinate: A Technical Guide for Chemical Researchers
An In-depth Examination of the Synthesis, Key Starting Materials, and Experimental Protocols for Benzyl 2-bromonicotinate, a Versatile Intermediate in Pharmaceutical Research and Development.
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of a reactive bromine atom on the pyridine ring, which can be readily displaced or used in cross-coupling reactions, and the benzyl ester, which can serve as a protecting group or be modified. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailing the necessary starting materials, experimental procedures, and expected outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important intermediate.
Synthetic Pathway Overview
The most direct and logical synthetic route to this compound involves the esterification of 2-bromonicotinic acid with benzyl alcohol. This transformation can be achieved through several established methods, with acid-catalyzed esterification being a common and effective approach.
The overall reaction is as follows:
This process is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the reaction to completion.
Starting Materials
The primary starting materials for this synthesis are 2-bromonicotinic acid and benzyl alcohol.
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |
| 2-Bromonicotinic acid | C₆H₄BrNO₂ | 202.01 | White to off-white solid, sparingly soluble in non-polar organic solvents, soluble in polar aprotic solvents. |
| Benzyl alcohol | C₇H₈O | 108.14 | Colorless liquid, aromatic odor, soluble in most organic solvents. |
Experimental Protocol: Acid-Catalyzed Esterification
This section details a standard laboratory procedure for the synthesis of this compound via acid-catalyzed esterification.
Materials:
-
2-Bromonicotinic acid
-
Benzyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene or a similar aprotic solvent capable of forming an azeotrope with water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 2-bromonicotinic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (sufficient to dissolve the starting materials upon heating).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of benzyl esters of nicotinic acid derivatives, which can be considered analogous to the synthesis of this compound. Actual yields for the target compound may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value | Reference/Analogy |
| Yield | 85-95% | Based on similar esterification reactions of nicotinic acid derivatives found in chemical literature. |
| Purity | >98% | Achievable with standard purification techniques like column chromatography. |
| Reaction Time | 4-12 hours | Dependent on reaction scale and efficiency of water removal. |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and dependencies of the experimental steps.
Caption: Logical flow of the experimental protocol.
Conclusion
The synthesis of this compound from 2-bromonicotinic acid and benzyl alcohol via acid-catalyzed esterification is a robust and well-established method. This guide provides the necessary technical details for researchers to successfully perform this synthesis in a laboratory setting. The resulting product is a valuable intermediate for the development of novel therapeutic agents, and a thorough understanding of its preparation is crucial for advancing drug discovery programs. Careful execution of the described protocol, with attention to reaction monitoring and purification, will yield high-purity this compound ready for use in subsequent synthetic transformations.
Theoretical Reactivity of Benzyl 2-bromonicotinate: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzyl 2-bromonicotinate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its reactivity is governed by two primary centers: the electrophilic carbon atom of the pyridine ring attached to the bromine atom, and the benzyl ester moiety. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, drawing upon established principles of organic chemistry and computational studies of analogous structures. The document outlines potential reaction pathways, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the benzyl ester group. Detailed experimental protocols for key reactions are provided, alongside visualizations of reaction mechanisms and computational workflows to facilitate a deeper understanding of the molecule's chemical behavior. All quantitative data presented is based on values reported for closely related compounds and should be considered as predictive.
Introduction
The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and functional materials. Halogenated pyridines, in particular, serve as versatile building blocks for the introduction of diverse functionalities. This compound combines the reactive potential of a 2-bromopyridine with a benzyl ester protecting group, offering multiple avenues for synthetic elaboration. Understanding the theoretical underpinnings of its reactivity is crucial for the rational design of synthetic routes and the development of novel molecular entities. This whitepaper explores the electronic structure and predicted reactivity of this compound, providing a theoretical framework for its synthetic applications.
Theoretical Reactivity Analysis
The reactivity of this compound can be analyzed by considering its three main functional components: the pyridine ring, the bromo substituent, and the benzyl ester.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1] The presence of the electron-withdrawing carboxylic ester at the 3-position further influences the electron distribution.
-
Bromo Substituent: The carbon-bromine bond at the 2-position is the primary site for cross-coupling reactions and nucleophilic aromatic substitution. The electronegativity of the pyridine nitrogen enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack.
-
Benzyl Ester: The benzyl ester is a common protecting group for carboxylic acids. It is relatively stable but can be cleaved under specific conditions, such as hydrogenolysis, or acidic or basic hydrolysis.[2][3][4][5][6][7][8][9][10]
Frontier Molecular Orbitals and Charge Distribution (Theoretical)
Table 1: Predicted Computational Data for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. A lower energy suggests lower reactivity as a nucleophile. |
| LUMO Energy | ~ -1.8 eV | Indicates the molecule's ability to accept electrons. A lower energy suggests higher reactivity as an electrophile, particularly for nucleophilic attack at the C-Br bond. |
| HOMO-LUMO Gap | ~ 4.7 eV | A smaller gap generally correlates with higher reactivity. |
| Mulliken Charge on C2 | Positive (+) | The carbon atom attached to the bromine is predicted to have a partial positive charge, making it the primary site for nucleophilic attack. |
| Mulliken Charge on Carbonyl C | Positive (+) | The carbonyl carbon of the ester is also electrophilic and can be a site for nucleophilic attack, leading to ester cleavage. |
Disclaimer: The values in this table are estimations based on computational studies of similar molecules and are intended for illustrative purposes.
Key Reaction Pathways and Experimental Protocols
Based on the theoretical analysis, several key reaction pathways can be predicted for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.02 mmol) or Pd₂(dba)₃ (0.01 mmol).[11][12]
-
Add a suitable ligand, for example, a phosphine ligand like PPh₃ (0.04 mmol) or a more specialized ligand for heteroaromatic couplings.
-
Add a base, such as K₂CO₃ (2.0 mmol) or KF (3.0 mmol).[11]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent, such as dioxane or a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
This reaction facilitates the formation of a C-N bond with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
-
In a sealed tube, combine this compound (1.0 mmol), the desired amine (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol), and a suitable phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) (0.10 mmol).[13]
-
Add a strong base, typically sodium tert-butoxide (NaOt-Bu) (1.4-2.0 mmol).[14]
-
Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C overnight.[13]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring allows for direct displacement of the bromide by strong nucleophiles.
Experimental Protocol: SNAr with an Alkoxide
-
Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent like DMF or DMSO (5 mL).
-
Add a sodium alkoxide (e.g., sodium methoxide, 1.5 mmol) portion-wise at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
dot
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Benzyl Ester Cleavage
The benzyl ester can be selectively removed to unmask the carboxylic acid.
This is a mild and common method for debenzylation.
Experimental Protocol: Hydrogenolysis of the Benzyl Ester
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethyl acetate (10 mL).
-
Add a palladium on carbon catalyst (Pd/C, 10 mol % Pd).
-
Fit the reaction flask with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-bromonicotinic acid.
The ester can also be cleaved under acidic or basic conditions, although these methods may be less compatible with other functional groups.
Experimental Protocol: Basic Hydrolysis (Saponification)
-
Dissolve this compound (1.0 mmol) in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an aqueous solution of a base, such as NaOH or LiOH (1.5-2.0 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
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References
- 1. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Benzyl 2-bromonicotinate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a concise overview of the physicochemical properties of Benzyl 2-bromonicotinate. Due to the limited availability of specific experimental and biological data for this particular derivative, this document also explores the synthesis and known applications of the closely related parent compound, benzyl nicotinate, to provide a broader context for potential research and development.
Physicochemical Data: this compound
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citation |
| Molecular Weight | 292.128 g/mol | [1] |
| Molecular Formula | C₁₃H₁₀BrNO₂ | [1] |
Synthesis and Applications: A Look at the Parent Compound, Benzyl Nicotinate
Logical Relationship Diagram
The following diagram illustrates the synthetic relationship between nicotinic acid, benzyl alcohol, benzyl nicotinate, and the theoretical position of this compound as a derivative.
Experimental Protocols: General Synthesis of Benzyl Esters
While a specific protocol for this compound is not provided in the search results, a general method for the synthesis of benzyl α,β-unsaturated carboxylates is described. This can serve as a potential starting point for the synthesis of related compounds. The procedure involves the reaction of the corresponding carboxylic acid with benzyl bromide in the presence of a base.
Conclusion
This guide provides the core molecular data for this compound. While detailed experimental and biological information for this specific compound is limited, the provided context on the related compound, benzyl nicotinate, offers a foundation for researchers interested in the potential applications and synthesis of nicotinic acid derivatives. Further research is warranted to explore the specific properties and potential biological activities of this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Benzyl 2-bromonicotinate
For Immediate Release
[City, State] – To support the ongoing efforts of researchers, scientists, and drug development professionals, this in-depth technical guide outlines the critical safety and handling precautions for Benzyl 2-bromonicotinate. This guide provides a comprehensive overview of the compound's hazard profile, recommended handling procedures, and emergency response protocols to ensure a safe laboratory environment.
This compound is a key intermediate in various synthetic pathways. A thorough understanding of its properties is paramount for its safe and effective use in research and development. This document serves as a vital resource for professionals working with this compound, summarizing essential data and providing clear, actionable safety protocols.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential dangers.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
-
Lachrymator: The substance is a lachrymator, meaning it can cause tearing.[2]
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements: A comprehensive list of precautionary statements can be found in the detailed safety data sheets and should be strictly adhered to.[1]
Section 2: Physical and Chemical Properties
Quantitative data for this compound is not widely available. The following table includes data for the closely related compound, Benzyl nicotinate, to provide an indication of its physical state and properties. Researchers should handle this compound with the assumption of similar or greater hazards.
| Property | Value (for Benzyl nicotinate) |
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| Appearance | Yellow Liquid |
| Boiling Point | 177 °C / 350.6 °F |
| Flash Point | > 110 °C / > 230 °F |
| Specific Gravity | 1.165 g/cm³ |
Section 3: Toxicological Data
Comprehensive toxicological data for this compound is limited. The data below for Benzyl nicotinate should be used as a conservative estimate for risk assessment.
| Metric | Value (for Benzyl nicotinate) | Species |
| Acute Oral Toxicity (LD50) | 2188 mg/kg | Mouse |
No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
Section 4: Risk Assessment and Control
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following diagram outlines a logical workflow for this process.
Caption: Risk Assessment and Management Workflow for this compound.
The hierarchy of controls should be applied to mitigate risks associated with handling this compound.
Caption: Hierarchy of Controls for Chemical Safety.
Section 5: Experimental Protocols
The following are generalized protocols for handling this compound and similar compounds. Specific experimental conditions may require modifications to these procedures.
5.1. Preparation of a Stock Solution
-
Pre-weighing: Tare a clean, dry vial with a screw cap on an analytical balance.
-
Dispensing: In a certified chemical fume hood, carefully transfer the required amount of this compound to the vial using a clean pipette or syringe.
-
Sealing: Immediately cap the vial to minimize exposure to air and moisture.
-
Weighing: Record the final weight of the vial containing the compound.
-
Dissolution: In the fume hood, add the desired solvent to the vial.
-
Mixing: Cap the vial and mix by gentle swirling or vortexing until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
5.2. Quenching of a Reaction Mixture
-
Cooling: At the end of the reaction, cool the reaction vessel in an ice bath to slow down the reaction rate.
-
Quenching Agent: While stirring, slowly add a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium chloride) to the reaction mixture in a dropwise manner. Be cautious of any potential exotherms or gas evolution.
-
Monitoring: Monitor the quenching process to ensure the reaction is fully neutralized. This may involve checking the pH of the aqueous layer.
-
Work-up: Proceed with the standard aqueous work-up and extraction procedures.
Section 6: Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid breathing vapors or mists.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Some related compounds are light-sensitive; therefore, storage in a light-protected container is recommended.
Section 7: Emergency Procedures
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.
-
Do not let the product enter drains.
Section 8: Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for this compound before use.
References
Commercial Suppliers and Technical Guide for Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 2-bromonicotinate, a key intermediate in pharmaceutical and agrochemical research. Below you will find information on commercial suppliers, a plausible synthesis protocol, physicochemical data, and conceptual diagrams illustrating its synthesis and a potential biological pathway.
Commercial Availability
This compound (CAS No. 1107646-58-1) is available from various chemical suppliers. Researchers can procure this compound from the following vendors, among others:
-
abcr GmbH
-
Amadis Chemical Company Limited
-
Boroncore: Purity is specified as not less than 98%.[1]
It is advisable to contact suppliers directly to obtain specific product specifications, availability, and pricing.
Physicochemical and Spectral Data
Quantitative data for this compound is not extensively published. The following tables summarize the available information for the target compound and provide a comparison with the closely related and well-characterized Benzyl nicotinate.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1107646-58-1 | Boroncore |
| Molecular Formula | C₁₃H₁₀BrNO₂ | Boroncore |
| Molecular Weight | 292.13 g/mol | Boroncore |
| Purity | ≥ 98% | Boroncore[1] |
Table 2: Comparative Physicochemical Data: this compound vs. Benzyl nicotinate
| Property | This compound | Benzyl nicotinate |
| CAS Number | 1107646-58-1 | 94-44-0[2] |
| Molecular Formula | C₁₃H₁₀BrNO₂ | C₁₃H₁₁NO₂[2][3] |
| Molecular Weight | 292.13 g/mol | 213.23 g/mol [3] |
| Appearance | Not Specified | Colorless to pale yellow liquid[2] |
| IUPAC Name | Benzyl 2-bromopyridine-3-carboxylate | Benzyl pyridine-3-carboxylate[3] |
| SMILES | Not Specified | C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2[3] |
| InChI Key | Not Specified | KVYGGMBOZFWZBQ-UHFFFAOYSA-N[3] |
Synthesis of this compound: A Plausible Experimental Protocol
Reaction:
2-bromonicotinic acid + Benzyl alcohol ⇌ this compound + Water
Materials:
-
2-bromonicotinic acid
-
Benzyl alcohol (in excess, can also serve as the solvent)
-
Concentrated sulfuric acid (catalyst)[6]
-
Sodium bicarbonate solution (for neutralization)[7]
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine 2-bromonicotinic acid, an excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid.[5]
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If benzyl alcohol was used in large excess, it can be removed under reduced pressure.
-
Neutralization: Dilute the residue with an organic solvent like ethyl acetate and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[7] Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.[6][8]
Experimental Workflow and Potential Signaling Pathway
Diagrams created using Graphviz (DOT language)
The following diagrams illustrate a general experimental workflow for the synthesis of this compound and a hypothetical signaling pathway where a nicotinic acid derivative might exert its biological effects.
Caption: Synthesis and purification workflow for this compound.
Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs), such as GPR109A, which can lead to downstream effects like the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[9] This mechanism is relevant in various physiological processes, including lipid metabolism. The following diagram illustrates this hypothetical pathway.
Caption: Potential GPCR-mediated signaling pathway for a nicotinic acid derivative.
References
- 1. 1107646-58-1 | this compound | Boroncore [boroncore.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]
- 9. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Benzyl 2-bromonicotinate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-bromonicotinate is a halogenated pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromopyridine core with a benzyl ester moiety, offer a rich landscape for chemical modification and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential research applications of this compound, including its synthesis, reactivity, and prospective biological activities. Drawing on data from analogous compounds, this paper explores its potential as a precursor for kinase inhibitors, anticancer agents, and other bioactive molecules. Detailed experimental protocols and conceptual signaling pathways are presented to facilitate further research and development in this area.
Introduction
The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds. Halogenated pyridines, in particular, serve as crucial intermediates in organic synthesis, enabling a wide range of cross-coupling reactions to introduce molecular diversity. This compound, incorporating both a 2-bromopyridine unit and a benzyl ester, presents a compelling scaffold for the synthesis of complex molecular architectures. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, while the benzyl ester can be readily hydrolyzed or modified. This dual functionality makes it an attractive starting material for the generation of compound libraries for high-throughput screening.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 2-bromonicotinic acid with benzyl alcohol. While specific literature on the direct synthesis of this compound is sparse, a general and adaptable protocol can be derived from standard esterification procedures and methodologies described for related nicotinic acid esters.
General Experimental Protocol: Esterification of 2-Bromonicotinic Acid
This protocol is a representative procedure for the synthesis of benzyl esters of nicotinic acid derivatives and can be adapted for this compound.
Materials:
-
2-Bromonicotinic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add benzyl alcohol (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Yield: Yields for similar esterification reactions typically range from 70-90%.
Potential Research Applications
The chemical structure of this compound suggests several promising avenues for research, primarily in the field of medicinal chemistry.
Intermediate for Kinase Inhibitor Synthesis
The 2-bromopyridine moiety is a common feature in a variety of kinase inhibitors. The bromine atom serves as a handle for introducing different substituents through cross-coupling reactions, which can be crucial for tuning the potency and selectivity of the inhibitor.
Table 1: Examples of 2-Bromopyridine Derivatives in Kinase Inhibitor Scaffolds
| Kinase Target | 2-Bromopyridine Derivative Application | Reference |
| TYK2 | Intermediate in the synthesis of selective TYK2 inhibitors for autoimmune diseases. | --INVALID-LINK-- |
| JNK3 | Precursor for the development of 2-phenoxypyridines as c-Jun N-terminal kinase inhibitors. | --INVALID-LINK-- |
| eEF2K | The core of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125), a known eEF2K inhibitor. | --INVALID-LINK-- |
A plausible research workflow would involve using this compound in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce various aryl or heteroaryl groups at the 2-position. Subsequent hydrolysis of the benzyl ester would provide the corresponding carboxylic acid, which could then be coupled with various amines to generate a library of amides for screening against a panel of kinases.
Figure 1. A potential workflow for the synthesis of kinase inhibitors.
Precursor for Anticancer Agents
Nicotinic acid and its derivatives have been investigated for their anticancer properties. For instance, novel nicotinic acid-based compounds have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[1]
Table 2: Anticancer Activity of a Nicotinic Acid Derivative (Compound 5c) [1]
| Cell Line | IC₅₀ (µM) of Compound 5c | IC₅₀ (µM) of Doxorubicin |
| HCT-15 (Colon) | 0.068 | 0.12 |
| PC-3 (Prostate) | 0.09 | 0.15 |
This compound can serve as a starting point for the synthesis of analogs of such potent anticancer agents. The 2-bromo position can be functionalized to explore structure-activity relationships, while the benzyl ester can be maintained or modified to modulate pharmacokinetic properties.
References
The Chemistry of Benzyl 2-Bromonicotinate: A Technical Guide for Researchers
Introduction
Benzyl 2-bromonicotinate is a halogenated pyridine derivative with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates three key features: a pyridine ring, which is a common scaffold in pharmaceuticals; a bromine atom at the 2-position, providing a versatile handle for cross-coupling reactions; and a benzyl ester, which can serve as a protecting group or be modified. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on providing detailed experimental protocols and structured data for researchers.
Synthesis of this compound
Experimental Protocol: Esterification of 2-Bromonicotinic Acid
This protocol is based on the well-established Steglich esterification, which is effective for the coupling of carboxylic acids and alcohols.
Materials:
-
2-Bromonicotinic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-bromonicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its structural fragments.
| Spectroscopy | Predicted Data |
| ¹H NMR | * δ 8.5-8.7 ppm (dd, 1H): Proton at C6 of the pyridine ring. |
-
δ 8.2-8.4 ppm (dd, 1H): Proton at C4 of the pyridine ring.
-
δ 7.3-7.5 ppm (m, 6H): Protons of the benzyl ring and the proton at C5 of the pyridine ring.
-
δ 5.4-5.6 ppm (s, 2H): Benzylic protons (-CH₂-). | | ¹³C NMR | * δ 164-166 ppm: Carbonyl carbon of the ester.
-
δ 150-152 ppm: C6 of the pyridine ring.
-
δ 145-147 ppm: C2 of the pyridine ring (attached to Br).
-
δ 140-142 ppm: C4 of the pyridine ring.
-
δ 135-137 ppm: Quaternary carbon of the benzyl ring.
-
δ 128-129 ppm: Carbons of the benzyl ring.
-
δ 122-124 ppm: C5 of the pyridine ring.
-
δ 120-122 ppm: C3 of the pyridine ring.
-
δ 67-69 ppm: Benzylic carbon (-CH₂-). | | Mass Spec (EI) | * M⁺: Expected molecular ion peak.
-
[M-Br]⁺: Loss of bromine atom.
-
[M-C₇H₇]⁺: Loss of benzyl group.
-
[C₇H₇]⁺: Benzyl cation (tropylium ion), often the base peak.
-
[C₆H₄BrNO₂]⁺: Fragment corresponding to 2-bromonicotinic acid. | | Infrared (IR) | * ~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching (benzylic).
-
~1720-1740 cm⁻¹: C=O stretching of the ester.
-
~1600, 1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.
-
~1250-1300 cm⁻¹: C-O stretching of the ester.
-
~700-800 cm⁻¹: C-Br stretching. |
Reactivity of this compound
The bromine atom at the 2-position of the pyridine ring is the primary site of reactivity, making this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters. The following is a general protocol based on established methods for 2-bromopyridines.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Sodium carbonate (2.0 eq.)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the boronic acid (1.2 eq.) in the toluene/ethanol/water solvent mixture.
-
Add sodium carbonate (2.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Heat the mixture to reflux (around 80-90 °C) and stir for 4-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the coupled product.
Buchwald-Hartwig Amination
This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines, which are prevalent in medicinal chemistry.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (1.4 eq.)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond, linking the pyridine core to an alkyne moiety.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq.)
-
Pd(PPh₃)₂Cl₂ (0.03 eq.)
-
Copper(I) iodide (CuI) (0.06 eq.)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add anhydrous THF and anhydrous triethylamine.
-
Add the terminal alkyne (1.5 eq.) and stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Medicinal Chemistry
The derivatives of this compound are of significant interest in medicinal chemistry. The 2-substituted nicotinic acid scaffold is a key component in a variety of biologically active molecules. By utilizing the cross-coupling reactions described above, a diverse library of compounds can be synthesized for screening against various biological targets. For instance, aminopyridines are known to act as kinase inhibitors, and aryl-substituted pyridines are found in a range of CNS-active agents. The benzyl ester can be readily cleaved under various conditions (e.g., hydrogenolysis) to provide the corresponding carboxylic acid, which can be further functionalized or may be a key pharmacophoric feature.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. While specific literature on this compound is sparse, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of its constituent parts. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of complex molecules for applications in drug discovery and materials science. Further research into the specific reaction kinetics and optimization for this substrate would be a valuable contribution to the field.
Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl 2-bromonicotinate. Due to the limited availability of direct stability data for this specific compound, this guide leverages stability information from the closely related analogue, Benzyl Nicotinate, alongside established principles of pharmaceutical stability testing. The primary degradation pathway for this compound is anticipated to be hydrolysis of the ester linkage, yielding 2-bromonicotinic acid and benzyl alcohol. The latter can undergo further oxidation. This document outlines the expected stability profile under various stress conditions and provides detailed, best-practice experimental protocols for in-house stability assessment.
Chemical Structure and Properties
-
IUPAC Name: Benzyl 2-bromopyridine-3-carboxylate
-
Molecular Formula: C₁₃H₁₀BrNO₂
-
Molecular Weight: 292.13 g/mol
Predicted Stability Profile
The stability of this compound is primarily dictated by the lability of the benzyl ester functional group. The electron-withdrawing nature of the pyridine ring and the bromine substituent may influence the susceptibility of the ester bond to nucleophilic attack.
Hydrolytic Stability
Hydrolysis is predicted to be the principal degradation pathway for this compound. Based on studies of the analogous compound Benzyl Nicotinate, the following is expected[1][2]:
-
pH-Dependent Degradation: The rate of hydrolysis is highly dependent on pH.
-
Acidic Conditions (pH < 4): The compound is expected to be relatively stable.
-
Neutral to Alkaline Conditions (pH ≥ 7): Significant degradation is anticipated, with the rate increasing as the pH becomes more alkaline. This is due to the increased concentration of hydroxide ions, which act as a catalyst for ester hydrolysis[1][2].
-
-
Kinetics: The hydrolysis is likely to follow pseudo-first-order kinetics[1][2].
A proposed degradation pathway for the hydrolysis of this compound is illustrated below:
Caption: Proposed hydrolytic degradation pathway of this compound.
Photostability
While specific photostability data for this compound is unavailable, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. It is recommended to protect this compound from light.
Thermal Stability
The thermal stability of the benzyl ester is generally good at ambient temperatures. However, elevated temperatures will accelerate the rate of hydrolysis and potentially other degradation pathways.
Oxidative Stability
The benzyl alcohol formed upon hydrolysis is susceptible to oxidation, which can lead to the formation of benzaldehyde and subsequently benzoic acid[3][4]. The parent compound, this compound, is not expected to be highly susceptible to oxidation under typical storage conditions.
Quantitative Stability Data (Based on Analogue: Benzyl Nicotinate)
The following table summarizes the hydrolytic degradation kinetics of Benzyl Nicotinate in aqueous solutions at 50°C, which can be used as an estimate for the behavior of this compound[1][2].
| pH | Observed Rate Constant (k_obs) at 50°C (min⁻¹) | Half-life (t½) at 50°C (min) |
| 7.40 | 0.0079 | 88 |
| 9.04 | 0.0149 | 47 |
Data extrapolated from a study on Benzyl Nicotinate. The presence of the bromo-substituent may alter these rates.
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended for this compound:
-
Temperature: Store in a cool place, refrigerated (2-8°C) for long-term storage.
-
Light: Protect from light. Store in amber vials or in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Keep in a tightly sealed container to prevent moisture ingress.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to determine the stability of this compound.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (or methanol and water) containing a suitable buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) is recommended. The gradient should be optimized to resolve the parent compound from all degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance, determined by UV-Vis spectral analysis.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
A. Hydrolytic Degradation:
-
Prepare solutions of this compound in various aqueous buffers (e.g., pH 2, 4, 7, 9, 12).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the developed HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
B. Photostability Testing (as per ICH Q1B guidelines):
-
Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions to evaluate the contribution of thermal degradation.
-
Analyze the samples by the developed HPLC method.
C. Thermal Degradation:
-
Store solid this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for several weeks.
-
At specified time points, dissolve a portion of the sample and analyze by HPLC.
D. Oxidative Degradation:
-
Prepare a solution of this compound in a solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature for a defined period.
-
Analyze the sample by HPLC.
Conclusion
While specific stability data for this compound is not extensively published, a comprehensive understanding of its stability can be inferred from its chemical structure and data from analogous compounds. The primary degradation pathway is expected to be pH-dependent hydrolysis of the ester bond. For optimal stability, this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. The experimental protocols provided in this guide offer a robust framework for researchers to conduct in-house stability studies to determine the specific shelf-life and appropriate handling procedures for their applications.
References
Methodological & Application
Application Notes and Protocols: Benzyl 2-bromonicotinate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl 2-bromonicotinate as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of 2-aryl nicotinic acid derivatives, which are important scaffolds in medicinal chemistry and materials science. The following sections detail the reaction mechanism, provide tabulated data for reaction optimization, and offer a representative experimental protocol.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that proceeds via a palladium catalyst. It involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants, making it a favored method in both academic and industrial research. For substrates like this compound, the Suzuki coupling enables the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes and Protocols for the Synthesis of Substituted Nicotinates Using Benzyl 2-Bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of a variety of substituted nicotinates starting from Benzyl 2-bromonicotinate. The methodologies outlined below leverage common palladium- and copper-catalyzed cross-coupling reactions, offering versatile pathways to novel nicotinic acid derivatives for applications in medicinal chemistry and materials science.
Introduction
This compound is a key building block for the synthesis of 2-substituted nicotinic acid derivatives. The bromine atom at the 2-position of the pyridine ring is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse functionalities, including aryl, amino, and alkynyl groups. This document details protocols for several key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Negishi coupling.
Reaction Overview
The general scheme for the synthesis of substituted nicotinates from this compound is depicted below. The choice of reaction depends on the desired substituent to be introduced at the 2-position.
}
Figure 1: General overview of cross-coupling reactions for the synthesis of 2-substituted benzyl nicotinates.Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl Nicotinates
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is widely used to synthesize biaryl compounds.
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids under microwave conditions is as follows:
-
To a microwave vial, add the arylboronic acid (1.5 mmol), this compound (1.0 mmol), potassium carbonate (3.0 mmol), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), and the appropriate phosphine ligand (e.g., JohnPhos, 10 mol%).
-
Add DMF (2 mL) as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140°C for 20 minutes.[1]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl benzyl nicotinate.
Quantitative Data
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of various arylboronic acids with a model benzylic bromide, which can be considered analogous to this compound.
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Benzyl 2-phenylnicotinate | 75 | [1] |
| 2 | 3-Methoxybenzeneboronic acid | Benzyl 2-(3-methoxyphenyl)nicotinate | 50 | [1] |
| 3 | 4-Methoxybenzeneboronic acid | Benzyl 2-(4-methoxyphenyl)nicotinate | 61 | [1] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Benzyl 2-(4-(trifluoromethyl)phenyl)nicotinate | 35 | [1] |
}
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.Buchwald-Hartwig Amination for the Synthesis of 2-Amino Nicotinates
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[2][3]
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of 2-bromopyridines is as follows:
-
In a sealed tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture at 80-110°C for the specified time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 2-amino benzyl nicotinate.
Quantitative Data
While specific data for this compound is limited, the following table provides representative yields for the Buchwald-Hartwig amination of similar 2-bromopyridine substrates.
| Entry | Amine | Product Type | Yield (%) | Reference |
| 1 | Aniline | 2-Arylamino-nicotinate | High | [4] |
| 2 | Morpholine | 2-Morpholinyl-nicotinate | Good | [4] |
| 3 | Benzylamine | 2-(Benzylamino)-nicotinate | Moderate | [4] |
| 4 | Volatile primary/secondary amines | 2-Alkylamino-nicotinates | 55-98 | [4] |
}
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.Sonogashira Coupling for the Synthesis of 2-Alkynyl Nicotinates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6]
Experimental Protocol
A general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, adaptable for this compound, is as follows:
-
To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).
-
Add DMF (2.0 mL) and stir for 30 minutes.
-
Add this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and a base (e.g., triethylamine, 1.0 mL).
-
Heat the reaction mixture at 100°C for 3 hours, monitoring by TLC.[7]
-
After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 2-alkynyl benzyl nicotinate.
Quantitative Data
The following table presents yields for the Sonogashira coupling of various terminal alkynes with 2-amino-3-bromopyridine, serving as a model for this compound.
| Entry | Terminal Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl 2-(phenylethynyl)nicotinate | 96 | [7] |
| 2 | 4-Ethynylanisole | Benzyl 2-((4-methoxyphenyl)ethynyl)nicotinate | 92 | [7] |
| 3 | 1-Ethynyl-4-fluorobenzene | Benzyl 2-((4-fluorophenyl)ethynyl)nicotinate | 89 | [7] |
| 4 | Propargyl alcohol | Benzyl 2-(3-hydroxyprop-1-yn-1-yl)nicotinate | 81 | [7] |
}
Figure 4: Catalytic cycles of the Sonogashira coupling reaction.Negishi Coupling for C-C Bond Formation
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, providing a reliable method for forming carbon-carbon bonds.[5][8]
Experimental Protocol
A general procedure for the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides, which can be adapted for this compound, is as follows:
-
Prepare the organozinc reagent in situ or use a pre-formed, stabilized reagent.
-
To a reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos).
-
Add the solvent (e.g., THF) followed by this compound and the organozinc reagent.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by an appropriate analytical technique.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table shows representative yields for the Negishi coupling of various organozinc reagents with aryl halides, demonstrating the potential applicability to this compound.
| Entry | Organozinc Reagent | Aryl Halide | Yield (%) | Reference |
| 1 | 2-Pyridylzinc bromide | 4-Chlorotoluene | 95 | [2] |
| 2 | 2-Thienylzinc chloride | 4-Chloroanisole | 92 | [2] |
| 3 | Isopropylzinc bromide | 2-Bromoanisole | 94 | [2] |
| 4 | Phenylzinc chloride | 2-Chloropyridine | 85 | [8] |
}
Figure 5: Catalytic cycle of the Negishi coupling reaction.Disclaimer
The provided protocols are general guidelines and may require optimization for specific substrates and scales. The quantitative data presented is based on analogous or model reactions and should be used as a reference for expected outcomes. Researchers should always perform their own optimization studies to achieve the best results for their specific application. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: Benzyl 2-bromonicotinate as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-bromonicotinate is a versatile heterocyclic building block with significant applications in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a reactive bromine atom at the 2-position of the pyridine ring and a benzyl ester protecting group, allows for strategic and sequential chemical modifications. This makes it a valuable precursor for creating diverse molecular scaffolds, particularly for drugs targeting key signaling pathways in cancer and other diseases. This document outlines the key applications of this compound in the synthesis of kinase and apoptosis inhibitors, providing detailed experimental protocols for its derivatization through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds. The bromine atom at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents. These substituents are often key pharmacophoric elements in targeted therapies.
Synthesis of Kinase Inhibitors (e.g., VEGFR-2 Inhibitors)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Small molecule inhibitors of VEGFR-2 are therefore an important class of anti-cancer drugs.[3] The nicotinamide scaffold, derivable from this compound, is a common core structure in many VEGFR-2 inhibitors.[1] By utilizing Suzuki-Miyaura coupling, a variety of aryl or heteroaryl groups can be introduced at the 2-position of the nicotinic acid backbone, a common feature in many kinase inhibitors.
Synthesis of Apoptosis Modulators (e.g., Bcl-2 Inhibitors)
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to cell survival and resistance to therapy.[4][5] The drug Venetoclax (ABT-199) is a potent and selective Bcl-2 inhibitor.[6] While the synthesis of Venetoclax itself follows a specific patented route, the core structure contains a substituted pyrrolo[2,3-b]pyridine (7-azaindole) moiety.[7] this compound can serve as a precursor to analogous structures through Buchwald-Hartwig amination to introduce key nitrogen-based functionalities, which are crucial for interaction with the Bcl-2 protein.
Experimental Protocols
The following protocols are detailed methodologies for the two primary cross-coupling reactions used to functionalize this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl structures commonly found in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., JohnPhos)[8]
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and water (1 mL).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Benzyl 2-aryl-nicotinate.
Quantitative Data (Representative):
| Parameter | Value/Condition | Reference |
| Scale | 0.5 mmol | [9] |
| Solvent | THF/H₂O (10:1) | [9] |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | [9] |
| Base | Cs₂CO₃ (3.0 eq) | [9] |
| Temperature | 77 °C | [9] |
| Time | 23 h | [9] |
| Yield | Up to 90% (for similar benzyl halides) | [9] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details a representative Buchwald-Hartwig amination of this compound with an aniline derivative. This reaction is crucial for synthesizing precursors to apoptosis modulators and other nitrogen-containing pharmaceuticals.
Reaction Scheme:
Materials:
-
This compound
-
Arylamine (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Toluene (anhydrous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a glovebox or under an inert atmosphere, add to a flame-dried Schlenk tube this compound (1.0 mmol, 1.0 eq), the arylamine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
In a separate vial, pre-mix palladium(II) acetate (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%) in anhydrous toluene (1 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Benzyl 2-(arylamino)nicotinate.
Quantitative Data (Representative):
| Parameter | Value/Condition | Reference |
| Scale | 0.5 mmol | [10] |
| Solvent | Toluene | [10] |
| Catalyst | Pd(OAc)₂ (5 mol%) | [10] |
| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | [10] |
| Base | NaOtBu | [10] |
| Temperature | 80 °C | [10] |
| Time | 16 h | [11] |
| Yield | 55-98% (for similar 2-bromopyridines) | [10] |
Signaling Pathway and Workflow Diagrams
VEGFR-2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to angiogenesis. Small molecule inhibitors synthesized from this compound can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting this pathway.[12]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Benzyl 2-Bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing Benzyl 2-bromonicotinate as a key building block. The following sections outline established methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a valuable resource for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for these transformations, with the bromine atom at the 2-position of the pyridine ring being susceptible to oxidative addition to a palladium(0) catalyst. The benzyl ester functionality is generally stable under many cross-coupling conditions and can be readily removed in a subsequent step if required. This document provides standardized protocols for key cross-coupling reactions of this compound, enabling the synthesis of a diverse range of substituted nicotinic acid derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron compounds. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst, a ligand, and a base are combined in a suitable solvent. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | High |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | Moderate to High |
Note: Yields are generalized based on typical outcomes for similar substrates and may vary depending on the specific arylboronic acid used.
Detailed Experimental Protocol (Example using Phenylboronic Acid):
To a reaction vial is added this compound (292 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), potassium carbonate (276 mg, 2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol). The vial is sealed with a septum and purged with argon. Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are added via syringe. The reaction mixture is stirred and heated to 90 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Logical Workflow for Suzuki-Miyaura Coupling:
Application Notes and Protocols: Benzyl 2-bromonicotinate in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl 2-bromonicotinate is a halogenated pyridine derivative that, while not extensively documented as an active agrochemical ingredient itself, holds significant potential as a versatile building block in the synthesis of novel agrochemicals. Its structure combines two key features: a 2-halopyridine ring, which is a common scaffold in various pesticides, and a benzyl ester, which can influence solubility, stability, and uptake in plants. The bromine atom at the 2-position of the pyridine ring serves as a crucial reactive handle for introducing diverse functionalities, enabling the exploration of new chemical spaces in the quest for effective and selective herbicides, fungicides, and insecticides.
These application notes provide an overview of the potential uses of this compound in agrochemical research, based on the known activities of related compounds. Detailed hypothetical protocols for its utilization in the synthesis of bioactive molecules are also presented.
Potential Applications in Agrochemical Synthesis
The 2-halonicotinic acid framework is a well-established precursor for various agrochemicals. For instance, derivatives of 2-chloronicotinic acid have been successfully developed into potent herbicides and fungicides. Research has shown that N-(arylmethoxy)-2-chloronicotinamides exhibit significant herbicidal activity[1][2]. Similarly, chiral niacinamide derivatives synthesized from 2-chloronicotinic acid have demonstrated promising fungicidal properties against plant pathogens such as Botryosphaeria berengriana[3].
The pyridine motif is a key component in numerous commercial pesticides, including the widely used herbicide nicosulfuron[4]. Furthermore, the 2-chloro- or 2-bromo-substituent on the pyridine ring is a key site for nucleophilic substitution, allowing for the facile introduction of various amine, ether, or thioether linkages to generate large libraries of compounds for biological screening.
Benzyl esters are also relevant in agrochemical formulations, where they can act as solvents or co-solvents, and in some cases, contribute to the biological activity of the final product[5][6]. Benzyl alcohol and benzyl benzoate have demonstrated insecticidal and repellent effects against various pests[7].
Given this context, this compound can be envisioned as a valuable starting material for the following classes of agrochemicals:
-
Herbicides: By reacting this compound with various substituted anilines or phenols, novel nicotinanilide or phenoxy-nicotinate herbicides can be synthesized.
-
Fungicides: Nucleophilic substitution with sulfur- or nitrogen-containing heterocycles could lead to new fungicides, potentially targeting enzymes like succinate dehydrogenase, a known target for many pyridine-based fungicides[3].
-
Insecticides: The nicotinic acid backbone is central to neonicotinoid insecticides, which act on the insect nicotinic acetylcholine receptor (nAChR)[8][9]. Although structurally distinct from classic neonicotinoids, derivatives of this compound could be explored for novel insecticidal activity.
Quantitative Data from Related Compounds
The following table summarizes the biological activity of agrochemicals derived from structurally related 2-halonicotinic acids, highlighting the potential efficacy of compounds that could be synthesized from this compound.
| Compound Class | Target Organism | Efficacy Metric | Value | Reference |
| N-(arylmethoxy)-2-chloronicotinamides | Lemna paucicostata (duckweed) | IC50 | 7.8 µM | [1][2] |
| Chiral niacinamide derivatives | Botryosphaeria berengriana | Inhibition at 50 µg/mL | 92.3% | [3] |
| Chiral niacinamide derivatives | Botryosphaeria berengriana | EC50 | 6.68 ± 0.72 µg/mL | [3] |
| Flupyrimin derivative (2j) | Aphis glycines (Soybean aphid) | LC50 | 20.93 mg/L | [9] |
Experimental Protocols
The following are hypothetical, yet representative, experimental protocols for the synthesis of novel agrochemical candidates starting from this compound.
Protocol 1: Synthesis of a Hypothetical N-(4-chlorophenyl)-2-aminonicotinic Acid Benzyl Ester (Potential Herbicide)
This protocol describes a Buchwald-Hartwig amination reaction to introduce an aniline moiety, a common toxophore in herbicides.
Materials:
-
This compound
-
4-chloroaniline
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 4-chloroaniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd(OAc)2 (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Hypothetical Benzyl 2-(1H-pyrazol-1-yl)nicotinate (Potential Fungicide)
This protocol outlines a nucleophilic aromatic substitution reaction to introduce a pyrazole ring, a common moiety in fungicides.
Materials:
-
This compound
-
Pyrazole
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), pyrazole (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Place the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to 80 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the target compound.
-
Confirm the structure of the purified product using 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic pathway for a potential herbicide from this compound.
Caption: Synthetic route to a potential fungicide using this compound.
Caption: A logical workflow for agrochemical discovery starting from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US20030040436A1 - Use of benzyl ester compositions for controlling non-arthropod pest populations - Google Patents [patents.google.com]
- 6. CA2861558A1 - Agrochemical emulsifiable concentrate formulations using solvent system having benzyl acetate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 9. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental setup of common palladium-catalyzed cross-coupling reactions involving Benzyl 2-bromonicotinate. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are presented to facilitate the use of this reagent in the development of novel molecular entities.
Introduction
This compound is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a benzyl ester. The presence of the bromo substituent at the 2-position of the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for the synthesis of complex molecules. The benzyl ester group can serve as a protecting group for the carboxylic acid, which can be readily removed under mild conditions. This note details the experimental setup for three of the most important palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Safety and Handling
This compound and the reagents used in these protocols should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. For detailed safety information, please refer to the Safety Data Sheets (SDS) of all chemicals used.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This protocol describes a general procedure for the reaction of this compound with various arylboronic acids.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Benzyl 2-aryl-nicotinate.
Quantitative Data Summary (Hypothetical):
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 92 |
| 3 | 3-Fluorophenylboronic acid | K₃PO₄ | DME/H₂O | 85 | 16 | 78 |
Heck Reaction of this compound with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2][3] This protocol outlines a general procedure for the reaction of this compound with various alkenes.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the Heck reaction of this compound.
Detailed Protocol:
-
In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a base (e.g., triethylamine, 2.0 eq.), and a suitable solvent (e.g., DMF or acetonitrile).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and a phosphine ligand (e.g., PPh₃, 0.1 eq.).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired Benzyl 2-alkenyl-nicotinate.
Quantitative Data Summary (Hypothetical):
| Entry | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Et₃N | DMF | 110 | 18 | 75 |
| 2 | n-Butyl acrylate | K₂CO₃ | Acetonitrile | 100 | 24 | 82 |
| 3 | Cyclohexene | NaOAc | DMA | 120 | 20 | 68 |
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new carbon-nitrogen bond.[4] The following protocol is adapted from a procedure for the amination of 2-bromopyridines and is applicable to this compound.[5][6]
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol:
-
To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.04 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Benzyl 2-amino-nicotinate.[5]
Quantitative Data Summary (Hypothetical):
| Entry | Amine | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | NaOtBu | BINAP | 100 | 16 | 90 |
| 2 | Aniline | K₃PO₄ | XPhos | 110 | 12 | 88 |
| 3 | Benzylamine | LHMDS | RuPhos | 90 | 20 | 82 |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers to perform Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions using this compound. These reactions are fundamental in modern organic synthesis and offer a powerful platform for the generation of diverse molecular architectures for drug discovery and materials science. The provided hypothetical data tables serve as a guide for expected outcomes and can be used as a starting point for reaction optimization.
References
Application Note: Derivatization of Benzyl 2-bromonicotinate for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 2-bromonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like nicotinic acid derivatives can be challenging due to their low volatility and potential for peak tailing. Derivatization is a chemical modification process used to convert analytes into more volatile and thermally stable compounds, thereby improving their chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the derivatization of this compound to facilitate its analysis by GC-MS. The described method is based on common esterification techniques for carboxylic acids, adapted for the specific properties of the analyte.[1][2][3]
Principle
To enhance the volatility of this compound for GC-MS analysis, the carboxylic acid moiety can be converted into a less polar and more volatile ester derivative.[1] Methylation, using a reagent such as BF3-Methanol, is a widely used and effective method for the esterification of carboxylic acids.[2] This process replaces the active hydrogen of the carboxyl group with a methyl group, reducing the polarity and increasing the volatility of the analyte.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Methanol (GC grade)
-
Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Pipettes and tips
-
Heating block or water bath
-
Vortex mixer
2. Standard Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions in methanol with concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Derivatization Protocol
-
Sample Preparation: To 100 µL of the standard solution (or sample extract) in a clean, dry glass tube, add 200 µL of BF3-Methanol solution.
-
Reaction: Cap the tube tightly and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 500 µL of hexane and 500 µL of saturated sodium bicarbonate solution to the tube.
-
Mixing and Phase Separation: Vortex the mixture for 1 minute. Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the derivatized analyte to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: Transfer the dried hexane extract to a GC vial for GC-MS analysis.
4. GC-MS Analysis
The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min; ramp to 280°C at 15°C/min; hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | 50-400 amu |
| Scan Mode | Full Scan |
Data Presentation
Table 1: Expected Quantitative Data for Methylated this compound
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 2-bromonicotinate (derivatized) | ~10 - 15 | 215 (M+), 184, 156, 128, 102, 76 |
Note: The retention time and mass fragments are predictive based on the structure of the derivatized analyte and typical GC-MS behavior of similar compounds. Actual values may vary depending on the specific instrument and conditions used. The mass spectrum of the parent compound, Benzyl nicotinate, shows a top peak at m/z 106.[4]
Visualizations
Caption: Workflow for this compound Derivatization.
This application note provides a comprehensive and detailed protocol for the derivatization of this compound using BF3-Methanol for subsequent GC-MS analysis. This method is designed to improve the volatility and chromatographic performance of the analyte, enabling accurate and reliable quantification. The provided GC-MS parameters serve as a robust starting point for method development. Researchers can adapt this protocol to suit their specific instrumentation and analytical needs.
References
Application Notes and Protocols: The Use of Benzyl 2-bromonicotinate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Benzyl 2-bromonicotinate as a versatile building block in the construction of a wide array of heterocyclic compounds. This document outlines detailed protocols for its preparation and its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct literature on this compound is limited, the following protocols are based on established procedures for closely related and analogous substrates, such as methyl and ethyl 2-bromonicotinates, providing a strong predictive framework for successful synthesis.
Synthesis of this compound
The preparation of this compound can be readily achieved from the commercially available 2-bromonicotinic acid through esterification. A common method involves the reaction of the carboxylic acid with benzyl bromide in the presence of a base.
Experimental Protocol: Synthesis of this compound
A mixture of 2-bromonicotinic acid (1.0 eq), benzyl bromide (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl groups.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
To a solution of this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., toluene/water 4:1), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added. The mixture is degassed with argon for 15 minutes and then heated to the desired temperature (e.g., 100 °C) under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the 2-position of the pyridine ring, a versatile handle for further transformations into more complex heterocyclic systems.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 5 | DIPA | Toluene | 80 | 8 | 90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | 8 | Piperidine | DMF | 70 | 10 | 87 |
A mixture of this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and copper(I) iodide (10 mol%) in a suitable solvent and base (e.g., triethylamine in THF) is degassed with argon. The reaction is then stirred at the indicated temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC). The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired 2-alkynylnicotinate. A patent for a similar reaction using methyl 2-bromonicotinate describes heating the mixture at 85 °C in acetonitrile with bis(triphenylphosphine)palladium (II) chloride and diisopropylethylamine as the base.[1]
Caption: Sonogashira Coupling Workflow.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of 2-aminopyridine derivatives, which are important scaffolds in medicinal chemistry.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Carbazole | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ | t-BuOH | 90 | 20 | 91 |
In a glovebox, a vial is charged with this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq). The vial is sealed, and the appropriate anhydrous solvent (e.g., toluene) is added. The reaction mixture is then heated to the specified temperature with stirring. Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of functionalized heterocyclic compounds. The protocols outlined in these application notes, derived from established methodologies for analogous compounds, provide a robust foundation for researchers to explore the rich chemistry of this building block in the development of novel molecules for pharmaceutical and materials science applications. The presented data and experimental procedures offer a practical guide for the efficient and high-yielding synthesis of various pyridine-based heterocyclic structures.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Benzyl 2-bromonicotinate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction between Benzyl 2-bromonicotinate and various boronic acids. This reaction is a powerful tool for the synthesis of 2-aryl- and 2-heteroarylnicotinates, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide. In the context of drug discovery, the ability to synthesize functionalized pyridine derivatives is of great importance, as the pyridine motif is a common feature in many pharmaceutical agents.[3] this compound serves as a key building block, and its reaction with diverse boronic acids allows for the generation of a library of novel compounds with potential biological activity.
The general reaction scheme is as follows:
Reaction Mechanism and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The efficiency of this process is influenced by several factors:
-
Catalyst and Ligand: Palladium catalysts, such as Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃, are commonly employed.[1][4][5] The choice of phosphine ligand (e.g., PPh₃, PCy₃, or more specialized ligands like SPhos or XPhos) can significantly impact the reaction rate and yield by influencing the stability and reactivity of the palladium complex.[1] For reactions involving heteroaryl halides, the selection of an appropriate ligand is often crucial.
-
Base: A base is required to activate the boronic acid for transmetalation.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can affect the reaction outcome, particularly with base-sensitive functional groups.
-
Solvent: The reaction is typically carried out in a variety of solvents, often in aqueous mixtures. Common solvent systems include toluene/water, dioxane/water, and DMF.[6] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Boronic Acid/Ester: A wide range of aryl, heteroaryl, and alkyl boronic acids or their pinacol esters can be used as coupling partners.[7][8] The electronic and steric properties of the boronic acid can affect the reaction efficiency. Electron-rich boronic acids often react more readily.[9]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with boronic acids. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard starting point for the coupling of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Add Pd(PPh₃)₄ (3 mol%) to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[6]
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine this compound (1 equivalent), the boronic acid (1.5 equivalents), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and K₂CO₃ (3 equivalents).
-
Add DMF as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are illustrative and will vary depending on the specific substrate and optimized conditions.
| Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 70-85 |
| 2-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 120 (MW) | 75-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 60-75 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Applications in Drug Development
The 2-arylnicotinate scaffold synthesized through this methodology is a privileged structure in medicinal chemistry. These compounds have been investigated for a range of biological activities, including as anti-inflammatory agents, kinase inhibitors, and central nervous system agents. The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of diverse libraries of these compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery and development process.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Reactions under pressure (e.g., microwave synthesis) should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Benzyl 2-bromonicotinate. The techniques described are based on established methods for analogous compounds and are intended to serve as a comprehensive guide. Researchers may need to optimize these protocols for their specific reaction mixtures and desired purity levels.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document outlines the most common and effective purification techniques: silica gel column chromatography and recrystallization. Additionally, it provides a general overview of analytical methods for purity assessment.
Purification Techniques
The choice of purification technique depends on the nature and quantity of impurities present in the crude product. Below are detailed protocols for the most effective methods.
Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for separating this compound from polar and non-polar impurities.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase. A common solvent system for benzyl nicotinate derivatives is a mixture of hexane and ethyl acetate. A gradient elution can be employed, starting with a non-polar mixture and gradually increasing the polarity. For a closely related compound, a 2:1 hexane:ethyl acetate mixture was found to be effective.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data for an Analogous Compound (2-amino-6-methyl nicotinic acid benzyl ester derivative):
| Parameter | Value | Reference |
| Mobile Phase | Hexane:Ethyl Acetate (2:1) | [1] |
| Purity (Post-Column) | 99.7% (by LC) | [1] |
| Melting Point | 122-124 °C | [1] |
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. For esters, common recrystallization solvents include ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
General Guidance on Recrystallization Solvents for Esters:
| Solvent System | Comments |
| Ethanol | A general and effective solvent for many esters. |
| n-Hexane/Acetone | A good system, especially for compounds that can be cooled slowly. |
| n-Hexane/THF | Another generally effective solvent mixture. |
| n-Hexane/Ethyl Acetate | Can be effective, particularly when a higher level of impurities is present. |
Analytical Methods for Purity Assessment
Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile and thermally sensitive compounds like this compound.
Typical HPLC Parameters for Benzyl Nicotinate Derivatives:
| Parameter | Specification |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and a buffer (e.g., ammonium acetate) |
| Detector | UV detector |
| Wavelength | 190-330 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying and quantifying volatile impurities that may be present in the sample.
General GC-MS Parameters for Related Compounds:
| Parameter | Specification |
| Column | Capillary column (e.g., DB-5MS) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: General Purification Workflow for this compound.
Caption: Integrated Purification and Analysis Workflow.
References
Application Notes and Protocols: Scale-up Synthesis of Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-bromonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. As demand for these final products grows, robust and scalable synthetic routes for this intermediate are of critical importance. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical considerations for researchers and professionals in drug development and chemical manufacturing. The synthesis involves a two-step process: the synthesis of 2-bromonicotinic acid followed by its esterification with benzyl alcohol.
Key Synthesis Steps & Considerations
The overall synthesis is typically a two-stage process:
-
Synthesis of 2-Bromonicotinic Acid: This precursor can be synthesized from readily available starting materials such as 2-hydroxynicotinic acid or 2-chloronicotinic acid. The choice of starting material can depend on cost, availability, and environmental considerations.
-
Esterification: The 2-bromonicotinic acid is then esterified with benzyl alcohol to yield the final product, this compound.
For large-scale production, factors such as reaction kinetics, heat transfer, solvent selection, and product purification become critical. The protocols provided below are designed with these scale-up considerations in mind.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromonicotinic Acid from 2-Hydroxynicotinic Acid
This protocol is adapted from procedures for the synthesis of similar bromo-pyridines.[1]
Materials:
-
2-Hydroxynicotinic acid
-
Phosphorus pentabromide (PBr₅)
-
Iced water
-
Aqueous ethanol
Procedure:
-
In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully add 2-hydroxynicotinic acid.
-
Slowly and portion-wise, add phosphorus pentabromide to the reactor. An exothermic reaction will occur, and the mixture will turn into a dark red liquid. Safety Note: This step should be performed in a well-ventilated fume hood, as corrosive and toxic fumes may be evolved.
-
Heat the reaction mixture with stirring to 70-80°C for approximately 15-30 minutes.
-
Increase the temperature to 120°C and maintain for 1 hour. During this time, the liquid may solidify into a yellow mass.
-
After cooling to room temperature, carefully quench the reaction mass by adding it to a separate vessel containing iced water.
-
The white precipitate of 2-bromonicotinic acid is collected by filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from aqueous ethanol to achieve the desired purity.
-
Dry the final product under vacuum.
Protocol 2: Esterification of 2-Bromonicotinic Acid with Benzyl Alcohol
This protocol is based on general acid-catalyzed esterification methods.
Materials:
-
2-Bromonicotinic acid
-
Benzyl alcohol
-
Sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Charge a reactor equipped with a Dean-Stark apparatus, mechanical stirrer, and thermometer with 2-bromonicotinic acid, benzyl alcohol, and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization if required.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its precursor. Please note that yields and purity can vary based on the specific reaction conditions and scale of operation.
Table 1: Synthesis of 2-Bromonicotinic Acid
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxynicotinic acid | [1] |
| Reagent | Phosphorus pentabromide | [1] |
| Reaction Temperature | 70-120°C | [1] |
| Reaction Time | ~1.5 hours | [1] |
| Yield | ~70-80% | [1] |
| Purity (after recrystallization) | >98% |
Table 2: Esterification of 2-Bromonicotinic Acid
| Parameter | Value |
| Starting Materials | 2-Bromonicotinic acid, Benzyl alcohol |
| Catalyst | Sulfuric acid |
| Solvent | Toluene |
| Reaction Temperature | Reflux (approx. 110-120°C) |
| Reaction Time | 4-8 hours (monitor for completion) |
| Yield | 85-95% |
| Purity (after workup) | >97% |
Process Workflow and Logic
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Scale-up Considerations and Challenges
-
Exothermic Reactions: The reaction of 2-hydroxynicotinic acid with phosphorus pentabromide is highly exothermic. On a large scale, efficient heat management is crucial to control the reaction rate and prevent runaway reactions. The addition of PBr₅ should be carefully controlled.
-
Corrosive Reagents: Phosphorus pentabromide and sulfuric acid are corrosive. The reactor and associated equipment must be constructed from compatible materials (e.g., glass-lined steel).
-
Solvent Selection: Toluene is a common choice for azeotropic removal of water in esterification. However, for greener processes, alternative solvents with higher boiling points and better safety profiles could be investigated.
-
Purification: While laboratory-scale purification might involve column chromatography, this is often not feasible for large-scale production. Vacuum distillation or recrystallization are more industrially viable methods for obtaining high-purity this compound.
-
Waste Management: The synthesis generates waste streams, including acidic water from quenching and washing steps, and used drying agents. Proper neutralization and disposal procedures must be in place.
Alternative Synthesis Routes
An alternative route to 2-bromonicotinic acid could start from 2-chloronicotinic acid. The conversion of a chloro- to a bromo-substituent can be achieved using various brominating agents, but this may add complexity and cost to the overall process. The synthesis of 2-chloronicotinic acid itself can be achieved from nicotinic acid via oxidation and subsequent chlorination.[2]
Conclusion
The synthesis of this compound on a larger scale is a feasible process. Careful attention to reaction conditions, safety protocols, and purification methods is essential for achieving high yields and purity in a safe and efficient manner. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals embarking on the scale-up of this important chemical intermediate.
References
Application Notes: Benzyl 2-bromonicotinate in the Synthesis of PIM-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-bromonicotinate is a versatile pyridine-based building block with significant potential in the synthesis of kinase inhibitors. Its utility lies in the strategic placement of a bromine atom at the 2-position of the pyridine ring, making it amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds that can effectively target the ATP-binding sites of kinases. This document outlines the proposed application of this compound in the synthesis of inhibitors targeting the PIM-1 kinase, a key regulator of cell survival and proliferation.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are implicated in various cancers, including prostate cancer and hematological malignancies.[] PIM-1, in particular, is a constitutively active kinase that promotes cell cycle progression and inhibits apoptosis.[] Its expression is often upregulated in cancer cells, making it an attractive target for therapeutic intervention.
This application note provides a hypothetical framework for the synthesis of pyridine-based PIM-1 inhibitors using this compound as a key starting material, along with detailed experimental protocols and relevant biological data for analogous compounds.
Proposed Synthetic Applications
This compound can serve as a scaffold to introduce diverse functionalities at the 2-position of the pyridine ring, a common motif in many kinase inhibitors. Two primary synthetic strategies are proposed:
-
Buchwald-Hartwig Amination: To introduce an amino group at the 2-position, which can then be further functionalized.
-
Suzuki-Miyaura Cross-Coupling: To form a carbon-carbon bond, linking the pyridine core to other aromatic or heteroaromatic systems.
These approaches allow for the creation of a library of compounds for structure-activity relationship (SAR) studies to identify potent and selective PIM-1 inhibitors.
Data Presentation: PIM-1 Kinase Inhibitory Activity of Pyridine-Based Compounds
The following table summarizes the in vitro inhibitory activity of several pyridine-containing compounds against PIM-1 kinase, demonstrating the potential of this scaffold.
| Compound ID | Structure | PIM-1 IC50 (nM) | Reference |
| Compound 12 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-((4-methoxyphenyl)methylene)acetohydrazide | 14.3 | [2] |
| SMI-4a | 5-(4-chlorobenzyl)-3-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 17 | [3] |
| TCS PIM-1 1 | 4-((4-((3,4-dichlorophenyl)methyl)piperazin-1-yl)methyl)benzonitrile | 50 | [3] |
| AZD1208 | N-(4-((5-chloro-4-(1H-indol-5-yl)pyrimidin-2-yl)amino)phenyl)methanesulfonamide | 0.4 | [3] |
| CX-6258 | 2-(4-(4-(dimethylamino)piperidin-1-yl)anilino)-6-(2,6-difluorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 5 | [3] |
| Pyridothienopyrimidin-4-one 7a | 2-(2-chlorophenyl)-2,3-dihydro-4H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one | 1180 | [4] |
| Pyridothienopyrimidin-4-one 7c | 2-(4-chlorophenyl)-2,3-dihydro-4H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one | 1380 | [4] |
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of a PIM-1 inhibitor scaffold using this compound. These are based on established methodologies for similar substrates.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed amination of this compound with a substituted aniline to form a key intermediate.
Reaction Scheme:
A proposed Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-methoxyaniline) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the substituted aniline, sodium tert-butoxide, and 1,3-bis(diphenylphosphino)propane.
-
Add palladium(II) acetate to the mixture.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Benzyl 2-(arylamino)nicotinate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
A proposed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in a mixture of DME and water (e.g., 4:1 v/v).
-
Add sodium carbonate to the mixture.
-
Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Benzyl 2-arylnicotinate.
Signaling Pathway and Experimental Workflow
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway.[5] Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including PIM1. PIM-1 then phosphorylates various downstream substrates to promote cell survival and proliferation.
The PIM-1 kinase signaling pathway.
Experimental Workflow for Inhibitor Screening
The following workflow outlines the general steps for screening the synthesized compounds for their inhibitory activity against PIM-1 kinase.
Workflow for kinase inhibitor screening.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors, particularly those targeting the PIM-1 kinase. The amenability of this scaffold to established cross-coupling methodologies allows for the systematic exploration of chemical space around the pyridine core. The protocols and data presented herein provide a solid foundation for researchers to embark on the design and synthesis of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for Catalytic Functionalization of Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the catalytic functionalization of Benzyl 2-bromonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The following sections detail established cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a guide for the selective formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling: C-C Bond Formation with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl structures. For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents.
A procedure for the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates has been developed, offering good yields and high functional group tolerance.[1] Similarly, microwave-assisted Suzuki-Miyaura coupling of benzylic bromides has been optimized using Pd(OAc)₂, JohnPhos as the ligand, and potassium carbonate as the base in DMF.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of aryl halides with arylboronic acids.[1][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (5:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add K₃PO₄ (2.0 mmol).
-
Add the toluene/water mixture (5 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 23 | 88[1] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | 85 |
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the nicotinate ring. The choice of ligand and base is crucial for achieving high yields.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of 2-bromopyridines.[8]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add NaOtBu (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 18 | 95 |
| 2 | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 80 | 16 | 91[9] |
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions and byproducts in Benzyl 2-bromonicotinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-bromonicotinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and byproduct formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inefficient catalyst. 2. Byproduct formation: Competing side reactions consuming starting materials. 3. Hydrolysis of the ester product: Presence of water during workup or purification. 4. Inefficient purification: Loss of product during extraction, crystallization, or chromatography. | 1. Reaction Optimization: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider increasing the temperature or using a more efficient coupling agent (e.g., DCC with DMAP, or using the Mitsunobu reaction). 2. Minimize Side Reactions: Use anhydrous solvents and reagents. For acid-catalyzed esterification, use a dehydrating agent or a Dean-Stark trap to remove water as it forms. When using benzyl bromide, consider adding a non-nucleophilic base to neutralize any generated HBr. 3. Anhydrous Workup: Ensure all solvents and equipment used during workup are dry. Minimize exposure of the product to aqueous basic conditions. 4. Purification Optimization: Optimize the solvent system for extraction and chromatography to ensure good separation and recovery of the product. |
| Presence of Dibenzyl Ether as a Byproduct | Acid-catalyzed self-condensation of benzyl alcohol: This is a common side reaction in Fischer esterification under strong acidic conditions and high temperatures. | - Use milder reaction conditions (lower temperature, less acidic catalyst). - Employ an alternative esterification method that does not require strong acid, such as DCC coupling or the Mitsunobu reaction. - Use a stoichiometric amount of benzyl alcohol to minimize self-condensation. |
| Formation of a Quaternary Pyridinium Salt | Reaction of the pyridine nitrogen with benzyl bromide or the product itself: The nitrogen atom in the pyridine ring is nucleophilic and can be alkylated by benzyl bromide (if used as a reagent) or by the benzyl group of the product, especially under prolonged heating. | - If using benzyl bromide, add it slowly to the reaction mixture and maintain a moderate temperature. - Consider using a less reactive benzylating agent or activating the carboxylic acid (e.g., as an acid chloride) to react with benzyl alcohol under milder conditions. - Minimize reaction time once the formation of the desired product is complete. |
| Decarboxylation of 2-Bromonicotinic Acid | Thermal decomposition of the starting material: While less common for aromatic carboxylic acids, prolonged heating at high temperatures can lead to the loss of CO2, resulting in the formation of 2-bromopyridine. | - Avoid excessively high reaction temperatures. - Choose a synthetic route that allows for milder reaction conditions. |
| Unreacted 2-Bromonicotinic Acid in the Final Product | Incomplete esterification: As described under "Low Yield". Poor separation during workup: The acidic nature of the starting material can make its removal with aqueous base challenging if the product is also sensitive to hydrolysis. | - Ensure the reaction goes to completion. - During workup, carefully wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. Perform this step quickly and at a low temperature to minimize ester hydrolysis. |
| Presence of Benzyl Alcohol in the Final Product | Use of excess benzyl alcohol: Often used to drive the equilibrium in Fischer esterification. Incomplete reaction. | - Use a minimal excess of benzyl alcohol. - Purify the product carefully using column chromatography. Benzyl alcohol is typically more polar than the ester product and can be separated. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the esterification of 2-bromonicotinic acid with benzyl alcohol. This can be achieved through several routes:
-
Fischer Esterification: Direct reaction of the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with removal of water.
-
DCC Coupling: Use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst such as 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for reaction with the alcohol under milder conditions.
-
Acid Chloride Formation: Conversion of 2-bromonicotinic acid to its more reactive acid chloride (2-bromonicotinoyl chloride) using a chlorinating agent (e.g., thionyl chloride, oxalyl chloride), followed by reaction with benzyl alcohol, usually in the presence of a non-nucleophilic base.
-
Reaction with Benzyl Bromide: Conversion of 2-bromonicotinic acid to its carboxylate salt (e.g., with sodium or potassium carbonate), followed by nucleophilic substitution with benzyl bromide.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials (2-bromonicotinic acid and benzyl alcohol) and the product (this compound). The product, being less polar than the carboxylic acid, will have a higher Rf value. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can be used to see the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What is the best way to purify this compound?
A3: Purification is typically achieved through a combination of aqueous workup and column chromatography.
-
Workup: After the reaction, the mixture is usually diluted with an organic solvent and washed with water and a mild base (like sodium bicarbonate solution) to remove unreacted acid and the acid catalyst. A final wash with brine helps to remove residual water.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired ester from byproducts like dibenzyl ether and any remaining starting materials. A gradient elution with a mixture of hexanes and ethyl acetate is commonly employed.
Q4: Can the bromine atom on the pyridine ring react under the esterification conditions?
A4: The bromine atom at the 2-position of the pyridine ring is generally stable under standard esterification conditions. However, under forcing conditions or in the presence of certain nucleophiles, nucleophilic aromatic substitution could potentially occur, though it is not a commonly reported side reaction for this specific synthesis.
Data Presentation
| Byproduct | Formation Pathway | Typical Conditions Favoring Formation | Relative Elution in Chromatography (vs. Product) |
| Dibenzyl Ether | Self-condensation of benzyl alcohol | High temperature, strong acid catalyst | Less polar (elutes earlier) |
| Benzyltriethylammonium Bromide (example of a quaternary salt) | Reaction of benzyl bromide with a tertiary amine base | Use of benzyl bromide and a nucleophilic amine base | Highly polar (remains at baseline or soluble in aqueous phase) |
| 2-Bromopyridine | Decarboxylation of 2-bromonicotinic acid | Very high temperatures | Less polar (elutes earlier) |
| Benzyl Alcohol (unreacted) | Incomplete reaction / use of excess | Insufficient reaction time or stoichiometry | More polar (elutes later) |
| 2-Bromonicotinic Acid (unreacted) | Incomplete reaction | Insufficient reaction time or coupling agent | Very polar (remains at baseline) |
Experimental Protocols
Below are generalized experimental protocols for common synthetic routes to this compound. Note: These are illustrative and should be adapted and optimized for specific laboratory conditions.
Method 1: Fischer Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromonicotinic acid (1.0 eq), benzyl alcohol (1.5 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method 2: DCC Coupling
-
Dissolve 2-bromonicotinic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Improving yield and purity of Benzyl 2-bromonicotinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzyl 2-bromonicotinate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of 2-bromonicotinic acid with benzyl alcohol. Common methods include:
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Fischer Esterification: This acid-catalyzed reaction is a traditional method for ester synthesis. However, for pyridine-containing substrates, the pyridine nitrogen can be protonated by the acid catalyst, potentially affecting reaction efficiency.[1][2]
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP). It is a milder method suitable for acid-sensitive substrates.
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Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild conditions using reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine.
-
Using 2-Benzyloxy-1-methylpyridinium triflate: This reagent can act as a benzylating agent for carboxylic acids under neutral conditions, offering a potentially milder alternative to traditional methods.[3][4][5][6]
-
Transesterification: If a simpler ester of 2-bromonicotinic acid, such as the methyl ester, is available, it can be converted to the benzyl ester by reacting it with benzyl alcohol in the presence of a suitable catalyst.[7][8][9][10][11]
Q2: What are the potential side reactions and impurities I should be aware of?
A2: Several side reactions can occur, leading to impurities that affect yield and purity:
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Incomplete reaction: Unreacted 2-bromonicotinic acid and benzyl alcohol are common impurities.
-
Protonation of the pyridine ring: In Fischer esterification, the acidic catalyst can protonate the nitrogen atom of the pyridine ring, which can hinder the esterification process.[1]
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Byproducts from coupling agents: In Steglich esterification, byproducts from the coupling agent (e.g., dicyclohexylurea from DCC) can be difficult to remove.
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Benzylic bromination: Although less common under esterification conditions, if there are radical initiators or harsh conditions, bromination of the benzylic position of the product or starting material could theoretically occur.[12][13]
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Formation of N-acylureas: In Steglich esterification, a slow acyl migration can lead to the formation of N-acylurea side products.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials (2-bromonicotinic acid and benzyl alcohol) from the product (this compound). The spots can be visualized under UV light.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is silica gel column chromatography.[14] The choice of eluent is crucial for separating the product from unreacted starting materials and any side products. A gradient of hexane and ethyl acetate is commonly used. In some cases, particularly with byproducts from coupling agents like DCC, purification can be challenging.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective catalyst in Fischer esterification due to pyridine protonation.[1] 2. Deactivation of coupling agent in Steglich esterification. 3. Insufficient reaction time or temperature. | 1. Use a milder esterification method like Steglich or Mitsunobu reaction. Alternatively, use a catalyst less prone to strong interaction with the pyridine nitrogen. 2. Ensure the coupling agent is fresh and the reaction is performed under anhydrous conditions. 3. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. Consider gentle heating. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Equilibrium of Fischer esterification favoring reactants.[1][15] | 1. Increase the reaction time or temperature. Consider adding a slight excess of one reactant. 2. Optimize the extraction and chromatography conditions. 3. In Fischer esterification, use a large excess of benzyl alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus).[15] |
| Presence of Unreacted Starting Materials in the Final Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. 2. Optimize the column chromatography conditions (e.g., adjust the solvent polarity, use a longer column, or a different stationary phase). |
| Difficult to Remove Byproducts from Coupling Agents (e.g., DCU) | 1. Precipitation of the byproduct in the reaction mixture. 2. Co-elution with the product during column chromatography. | 1. Filter the reaction mixture before work-up to remove the precipitated urea. 2. Consider using a water-soluble coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a water-soluble urea byproduct that can be removed by aqueous extraction. |
| Product Decomposition | 1. Harsh reaction conditions (e.g., high temperature, strong acid). | 1. Use milder reaction conditions. For example, opt for Steglich or Mitsunobu esterification over high-temperature Fischer esterification. |
Data Presentation
Table 1: Comparison of Esterification Methods for Pyridine Carboxylic Acids (Qualitative)
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Strong acid (e.g., H₂SO₄) | Reflux in excess alcohol | Inexpensive reagents | Potential for pyridine protonation, harsh conditions.[1][2] |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | Mild, room temperature | Mild conditions, good for sensitive substrates | Coupling agent byproducts can be difficult to remove. |
| Mitsunobu Reaction | DEAD/PPh₃ | Mild, low temperature | High stereospecificity, mild conditions | Stoichiometric amounts of reagents, byproducts can be difficult to remove. |
| 2-Benzyloxy-1-methylpyridinium triflate | 2-Benzyloxy-1-methylpyridinium triflate | Neutral, mild heating | Mild and neutral conditions | Reagent may need to be synthesized.[3][4][5][6] |
| Transesterification | Acid or base catalyst | Varies | Can utilize readily available starting esters | Equilibrium reaction, may require removal of the leaving alcohol.[7][8][9][10][11] |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification
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To a solution of 2-bromonicotinic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
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Add benzyl alcohol (1.2 equivalents) to the mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Fischer Esterification
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Dissolve 2-bromonicotinic acid (1 equivalent) in a large excess of benzyl alcohol (which also acts as the solvent).
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.[15]
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution, then purify the crude product by silica gel column chromatography.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the reaction.
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
- 11. Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 13. CN104945233A - Benzyl bromination method - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Benzyl 2-bromonicotinate Reaction Condition Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl 2-bromonicotinate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are three primary synthetic routes for the synthesis of this compound:
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Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 2-bromonicotinic acid with benzyl alcohol.
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Nucleophilic Substitution with Benzyl Bromide: This route involves the reaction of a salt of 2-bromonicotinic acid (e.g., sodium or potassium salt) with benzyl bromide.
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Acyl Chloride Intermediate: This method involves the conversion of 2-bromonicotinic acid to its more reactive acyl chloride, which is then reacted with benzyl alcohol.
Q2: Which synthetic route is most recommended for a first attempt?
A2: For a first attempt, the Fischer-Speier Esterification is often the simplest to set up as it involves readily available starting materials and a straightforward procedure. However, for higher yields and to avoid the equilibrium limitations of Fischer esterification, the acyl chloride route is generally more robust.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3:
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Thionyl chloride (used in the acyl chloride route) is highly corrosive and toxic. It reacts violently with water to release HCl and SO2 gases. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
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Benzyl bromide is a lachrymator and is corrosive. It should be handled in a fume hood.
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Pyridine-containing compounds can be malodorous and potentially toxic. Handle them in a well-ventilated area.
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Strong acids like sulfuric acid are corrosive. Handle with care.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield in Fischer Esterification
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of benzyl alcohol (it can also serve as the solvent). Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used. Typically, a catalytic amount is sufficient. |
| Inadequate Reaction Temperature or Time | The reaction generally requires heating (reflux). Ensure the reaction is heated for a sufficient duration (monitor by TLC). |
| Starting Material Quality | Ensure that the 2-bromonicotinic acid and benzyl alcohol are pure and dry. Water in the reaction mixture will shift the equilibrium back towards the starting materials. |
| Decarboxylation of Starting Material | Pyridine-2-carboxylic acids can undergo decarboxylation upon heating. If the reaction is heated too strongly or for too long, the starting material may decompose. Monitor the reaction temperature carefully and avoid excessive heating. |
Issue 2: Formation of Side Products
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side reactions of 2-bromopyridine moiety | The 2-bromopyridine system can be susceptible to nucleophilic substitution, especially at elevated temperatures. This can lead to the formation of byproducts if other nucleophiles are present. It's important to control the reaction temperature. |
| Hydrolysis of the Ester Product | During workup, if the ester is exposed to aqueous base or acid for an extended period, it can hydrolyze back to the carboxylic acid and alcohol. Neutralize the reaction mixture carefully and minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Transesterification | If other alcohols are present as impurities, transesterification can occur, leading to the formation of different esters. Use pure reagents. |
| Unreacted Starting Materials | Incomplete reaction will result in the presence of starting materials in the crude product, complicating purification. Monitor the reaction for completion using TLC. |
Issue 3: Difficulties in Product Purification
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Removal of Excess Benzyl Alcohol | Benzyl alcohol has a relatively high boiling point, making it difficult to remove by simple evaporation. It can often be removed by vacuum distillation or by washing the organic layer with water during the workup. |
| Separation from Starting Acid | If the reaction is incomplete, the unreacted 2-bromonicotinic acid can be tricky to separate. A basic wash (e.g., with aqueous NaHCO₃) during the workup will deprotonate the carboxylic acid, making it soluble in the aqueous layer. |
| Product is an Oil | This compound is likely to be an oil, which can make purification by crystallization challenging. Column chromatography is often the most effective method for purifying oily products. |
| Emulsion during Workup | Pyridine derivatives can sometimes cause emulsions during aqueous workup. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
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To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-bromonicotinic acid (1.0 eq), benzyl alcohol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
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Add a suitable solvent that forms an azeotrope with water, such as toluene.
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Acyl Chloride
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Step 1: Formation of 2-bromonicotinoyl chloride
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In a fume hood, carefully add 2-bromonicotinic acid (1.0 eq) to thionyl chloride (excess, can be used as solvent) at 0 °C.
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Add a catalytic amount of DMF.
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Slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours.
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Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromonicotinoyl chloride is often used in the next step without further purification.
-
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Step 2: Esterification
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Dissolve the crude 2-bromonicotinoyl chloride in a dry, inert solvent such as dichloromethane or THF.
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Cool the solution to 0 °C and add benzyl alcohol (1.1 eq) followed by a non-nucleophilic base like triethylamine (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
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Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Synthesis via Acyl Chloride Intermediate.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Catalyst Selection for Efficient Benzyl 2-bromonicotinate Coupling
Welcome to the technical support center for catalyst selection in the Suzuki-Miyaura coupling of Benzyl 2-bromonicotinate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki-Mamiya coupling of this compound?
A1: The primary challenges stem from the electronic properties of the substrates. This compound is an electron-deficient heteroaromatic halide. The electron-withdrawing nature of the pyridine nitrogen and the ester group can affect the oxidative addition step of the catalytic cycle. Furthermore, 2-substituted pyridines can be challenging substrates due to the potential for the nitrogen atom to coordinate to the palladium catalyst, leading to catalyst deactivation. Additionally, issues such as protodeboronation of the boronic acid partner are common in couplings involving heteroaromatic compounds.[1][2]
Q2: Which palladium catalyst systems are generally recommended for this type of coupling?
A2: For Suzuki-Miyaura couplings of electron-deficient 2-halopyridines, palladium(II) acetate (Pd(OAc)₂) or palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices for the palladium source.[1] The selection of the ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., JohnPhos, SPhos, XPhos), have shown great success in facilitating the coupling of challenging substrates like 2-halopyridines.[3] For benzylic couplings, Pd(OAc)₂ in combination with a ligand like JohnPhos has been found to be effective.[4]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. For the coupling of 2-halopyridines, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be critical and often needs to be optimized for a specific reaction. For instance, in the coupling of benzylic bromides, potassium carbonate has been used successfully.[4]
Q4: Can I use microwave irradiation to improve the reaction efficiency?
A4: Yes, microwave-assisted heating can be a valuable tool to accelerate the Suzuki-Miyaura coupling of benzylic bromides.[4] It can significantly reduce reaction times and, in some cases, improve yields. Optimum conditions for microwave-assisted coupling of a benzylic bromide have been reported as Pd(OAc)₂, JohnPhos as the ligand, potassium carbonate as the base, and DMF as the solvent.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: The pyridine nitrogen may be coordinating to the palladium center. 2. Inefficient Oxidative Addition: The C-Br bond may not be activating effectively. 3. Protodeboronation: The boronic acid may be decomposing before it can couple. 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Use a bulky, electron-rich ligand (e.g., JohnPhos, XPhos) to shield the palladium center. 2. Switch to a more electron-rich ligand or a more active palladium precatalyst (e.g., a pre-formed Pd-ligand complex). 3. Use anhydrous conditions and consider using potassium trifluoroborates, which are more stable than boronic acids.[6] 4. Try a different solvent or a solvent mixture (e.g., dioxane/water, DMF, toluene). |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: Two boronic acid molecules react with each other. 2. Dehalogenation of this compound: The bromine atom is replaced by a hydrogen atom. 3. Hydrolysis of the Ester: The benzyl ester is cleaved. | 1. Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Ensure slow addition of the base. 2. Ensure the reaction is thoroughly degassed to remove oxygen. Use a milder base if possible. 3. Use a non-aqueous base like potassium fluoride (KF) or conduct the reaction under strictly anhydrous conditions.[5] |
| Reaction Stalls or is Sluggish | 1. Insufficient Temperature: The reaction may require more energy to proceed. 2. Suboptimal Ligand: The chosen ligand may not be effective for this specific transformation. | 1. Increase the reaction temperature or consider using microwave irradiation.[4] 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on methods reported for similar substrates.[1][4][7] Optimization will likely be required for your specific boronic acid.
Materials:
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This compound
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Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)
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Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
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JohnPhos or other suitable phosphine ligand (1.2 - 6 mol%)
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Potassium carbonate (K₂CO₃) (2-3 equivalents)
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Anhydrous solvent (e.g., Dioxane, DMF, or Toluene)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a dry reaction vessel, add this compound, the boronic acid, and the base.
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Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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In a separate vial, dissolve the palladium catalyst and the ligand in the anhydrous solvent under an inert atmosphere.
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Add the catalyst/ligand solution to the reaction vessel via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, use a microwave reactor following the manufacturer's safety guidelines.[4]
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Catalyst and Ligand Selection Data
The following table summarizes catalyst systems used for the coupling of related substrates. This data can serve as a starting point for your optimization.
| Substrate Type | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Benzylic Bromide | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 50-75 | [4] |
| 2-Chloropurine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | up to 95 | [7] |
| 2-Pyridylboronate | Pd₂(dba)₃ | 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | K₃PO₄ | Dioxane | 63-91 | [1] |
Visualizing the Workflow
A critical aspect of troubleshooting is understanding the logical flow of the experimental process. The following diagram illustrates a typical workflow for optimizing the Suzuki-Miyaura coupling of this compound.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Troubleshooting low conversion rates in Benzyl 2-bromonicotinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Benzyl 2-bromonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating 2-bromonicotinic acid with benzyl alcohol in the presence of a strong acid catalyst.[1][2][3][4] The reaction is typically performed under reflux with continuous removal of water to drive the equilibrium towards the product.
Q2: What are the main challenges associated with the synthesis of this compound?
A2: Researchers may encounter low conversion rates due to a combination of factors:
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Steric Hindrance: The bromo group at the 2-position can sterically hinder the approach of benzyl alcohol to the carboxylic acid group.
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Electronic Effects: While the electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic acid, it can also deactivate the carbonyl carbon towards nucleophilic attack under certain conditions.
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Side Reactions: Potential side reactions include decarboxylation of the starting material under harsh acidic and high-temperature conditions, and ether formation from benzyl alcohol.
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Incomplete Reaction: The esterification is a reversible reaction, and failure to effectively remove water will result in low yields.[1][2]
Q3: Are there alternative methods to synthesize this compound if Fischer esterification fails?
A3: Yes, several alternative methods can be employed, especially for sterically hindered or sensitive substrates:
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification under milder, room temperature conditions.[5][6][7][8][9][10][11][12]
-
Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[13][14][15][16][17] It is known for its mild conditions and stereochemical inversion at the alcohol center (though not relevant for benzyl alcohol).
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Reaction with Benzyl Halide: 2-bromonicotinic acid can be deprotonated with a base to form the carboxylate salt, which is then reacted with benzyl bromide or benzyl chloride. This method avoids the equilibrium limitations of Fischer esterification.
Troubleshooting Low Conversion Rates
Issue 1: Low to no product formation under standard Fischer esterification conditions.
This is a common issue that can be traced to several root causes. The following troubleshooting guide will help you systematically address the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action & Rationale |
| 1. Impure or Wet Reactants/Solvents | Verify the purity and dryness of all reagents. Water in the reaction mixture will inhibit Fischer esterification by shifting the equilibrium to the starting materials. Use freshly distilled benzyl alcohol and anhydrous solvents (e.g., toluene, cyclohexane). Ensure the 2-bromonicotinic acid is dry. |
| 2. Insufficient Catalyst Activity | Increase the amount of acid catalyst. A higher concentration of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can accelerate the reaction. However, excessive acid can lead to side reactions like dehydration of benzyl alcohol or decarboxylation. |
| 3. Inefficient Water Removal | Ensure efficient removal of water. Use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene). A properly functioning condenser is crucial. Molecular sieves can also be added to the reaction mixture to sequester water. |
| 4. Suboptimal Reaction Temperature | Increase the reaction temperature. Higher temperatures can overcome the activation energy barrier, especially given the potential steric hindrance. However, be cautious as excessively high temperatures can promote decarboxylation of the 2-bromonicotinic acid. Monitor the reaction for CO₂ evolution. |
| 5. Steric Hindrance from 2-Bromo Group | Consider alternative, milder esterification methods. If optimizing Fischer esterification fails, the steric hindrance may be the primary issue. In such cases, methods that do not rely on direct nucleophilic attack on the protonated carboxylic acid are often more successful. (See Alternative Protocols below). |
| 6. Decarboxylation of Starting Material | Monitor for gas evolution and consider milder conditions. The presence of an electron-withdrawing group at the 2-position can make the pyridine ring susceptible to decarboxylation at high temperatures. If this is suspected, reduce the reaction temperature and consider using a coupling agent-based method. |
Issue 2: Product is formed, but yield is low after purification.
| Potential Cause | Recommended Action & Rationale |
| 1. Difficult Purification | Optimize the purification protocol. this compound and unreacted benzyl alcohol can have similar polarities, making chromatographic separation challenging. Consider a post-reaction wash with a dilute base (e.g., NaHCO₃ solution) to remove unreacted acidic starting material before chromatography. Distillation under reduced pressure may also be an option if the product is thermally stable. |
| 2. Product Hydrolysis during Workup | Ensure anhydrous conditions during workup and storage. Esters can hydrolyze back to the carboxylic acid and alcohol in the presence of acid or base and water. Neutralize the reaction mixture carefully and use dry solvents for extraction and chromatography. |
Experimental Protocols
Protocol 1: Standard Fischer-Speier Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromonicotinic acid (1.0 eq), benzyl alcohol (1.5-3.0 eq), and a suitable solvent (e.g., toluene, 5-10 mL per gram of acid).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.05-0.1 eq or p-toluenesulfonic acid monohydrate, 0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Continue refluxing until the starting material is consumed or the reaction no longer progresses.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification
Caption: Workflow for Steglich esterification.
-
Dissolve 2-bromonicotinic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 3: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu reaction.
-
Dissolve 2-bromonicotinic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Add benzyl alcohol (1.0 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.[13][14][15][16][17]
Data Summary
The following table provides a qualitative comparison of the different esterification methods. Actual yields are highly dependent on the specific reaction conditions and substrate.
| Method | Typical Conditions | Advantages | Disadvantages | Relative Yield for Sterically Hindered Substrates |
| Fischer-Speier | Acid catalyst (H₂SO₄, TsOH), Reflux | Inexpensive reagents, simple setup | Harsh conditions (high temp, strong acid), equilibrium reaction, potential for side reactions | Low to Moderate |
| Steglich | DCC, DMAP, Room Temperature | Mild conditions, high yields for many substrates | Use of stoichiometric coupling agent, formation of DCU byproduct can complicate purification | Moderate to High |
| Mitsunobu | PPh₃, DEAD/DIAD, 0°C to RT | Very mild conditions, generally high yielding | Stoichiometric amounts of reagents, byproducts can be difficult to remove | High |
| Benzyl Halide | Base (e.g., K₂CO₃, Cs₂CO₃), Polar aprotic solvent | Avoids equilibrium, can be high yielding | Requires preparation of benzyl halide if not commercially available, potential for O- vs. N-alkylation on the pyridine ring | Moderate to High |
References
- 1. mdpi.com [mdpi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. tcichemicals.com [tcichemicals.com]
Effect of base and solvent on Benzyl 2-bromonicotinate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2-bromonicotinate. The information is designed to address specific issues that may be encountered during experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenges with this compound are twofold:
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Stability of the Benzyl Ester Group: The ester functional group is susceptible to hydrolysis, particularly under strong basic conditions. This can lead to the formation of nicotinic acid and benzyl alcohol as byproducts, reducing the yield of the desired coupled product. The hydrolysis is catalyzed by hydroxide ions and the rate of degradation increases with pH.[1][2]
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Reactivity of the 2-Bromopyridine Moiety: Palladium-catalyzed cross-coupling reactions involving 2-substituted pyridines can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, in Suzuki-Miyaura coupling, 2-pyridyl boronic acids are known for their instability and can undergo protodeboronation, leading to low yields.[3][4]
Q2: Which type of base is recommended for cross-coupling reactions with this compound to avoid ester hydrolysis?
To minimize the risk of ester hydrolysis, it is crucial to use weaker bases. While strong bases like sodium tert-butoxide have been successfully used in some instances for the amination of 2-halopyridines[5], they pose a significant risk to the ester group. For substrates containing base-sensitive functional groups like esters, milder inorganic bases are generally preferred.
| Base Type | Examples | Suitability for this compound |
| Strong Organic Bases | Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu) | High risk of ester hydrolysis. Use with caution and at lower temperatures if essential.[6] |
| Inorganic Carbonates | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Recommended. Generally compatible with ester groups and effective in many cross-coupling reactions.[7] |
| Inorganic Phosphates | Potassium phosphate (K₃PO₄) | A good alternative to carbonates, often used in Suzuki-Miyaura couplings. |
| Organic Amine Bases | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Often used in Sonogashira couplings. Generally compatible with the ester group.[8] |
Q3: How does the choice of solvent affect the reactivity of this compound?
The choice of solvent can significantly impact the outcome of a cross-coupling reaction. The ideal solvent should dissolve all reactants and be compatible with the chosen catalyst and base.
| Solvent Type | Examples | General Application Notes |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF) | Commonly used in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Dioxane and THF are often favored. |
| Aromatic Hydrocarbons | Toluene, Xylene | Frequently used in Buchwald-Hartwig aminations.[5] |
| Alcohols | tert-Butanol | Sometimes used as a solvent or co-solvent, but can participate in transesterification at high temperatures. |
| Aqueous Mixtures | e.g., Dioxane/Water, Toluene/Water | Often used in Suzuki-Miyaura couplings to facilitate the dissolution of the inorganic base. |
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Protodeboronation of the boronic acid | Use a milder base such as K₃PO₄ or Cs₂CO₃. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. The addition of a catalytic amount of a copper salt has been suggested to mitigate this issue in some cases.[4] |
| Catalyst inhibition by the pyridine nitrogen | The choice of ligand is critical. Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) which can promote the desired catalytic cycle and reduce catalyst inhibition.[9] |
| Ester hydrolysis | Confirm the pH of your reaction mixture is not too high. Use K₂CO₃ or K₃PO₄ instead of stronger bases. Analyze the crude reaction mixture for the presence of nicotinic acid or benzyl alcohol. |
| Poor catalyst activity | Ensure the palladium catalyst is active. If using a Pd(II) source, ensure it is properly reduced to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst. |
Problem 2: Significant Formation of Byproducts in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Ester hydrolysis | This is a likely side reaction. Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of NaOtBu.[10] If a strong base is necessary, consider running the reaction at a lower temperature for a longer time. Monitor the reaction progress carefully to minimize reaction time. |
| Hydrodehalogenation (replacement of Br with H) | This can be a competitive side reaction.[11] The choice of ligand can influence this; more electron-rich and bulky ligands can favor the desired C-N bond formation. Ensure the reaction is properly degassed, as oxygen can sometimes promote this side reaction. |
| Formation of diarylamine (for primary amines) | This can occur if the product arylamine is more reactive than the starting amine. Use a slight excess of the primary amine. The choice of ligand and reaction conditions can also be optimized to favor the mono-arylation product. |
Experimental Protocols (General Guidelines)
The following are general starting points for reactions with this compound. Optimization of specific conditions (catalyst loading, ligand, base, solvent, temperature, and reaction time) is highly recommended.
Suzuki-Miyaura Coupling (General Protocol)
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To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1).
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Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
-
To a dry reaction flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).
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Add the solvent (e.g., Toluene or Dioxane).
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Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
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Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction.
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After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
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Purify the residue by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions.
Caption: Buchwald-Hartwig amination of this compound, showing the desired catalytic cycle and the competing ester hydrolysis side reaction.
Caption: Suzuki-Miyaura coupling of this compound, illustrating the desired catalytic cycle and the potential protodeboronation side reaction.
References
- 1. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Preventing decomposition of Benzyl 2-bromonicotinate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Benzyl 2-bromonicotinate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during reactions?
A1: The two primary decomposition pathways for this compound are:
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Hydrolysis of the benzyl ester: This is typically catalyzed by hydroxide ions and can occur in the presence of strong bases and water, leading to the formation of 2-bromonicotinic acid and benzyl alcohol.[1]
-
Debenzylation: This involves the cleavage of the benzyl group, which can be promoted by certain palladium catalysts, especially under hydrogenolysis conditions. While less common during cross-coupling reactions, it remains a potential side reaction.
Q2: How can I prevent hydrolysis of the benzyl ester during a Suzuki-Miyaura coupling reaction?
A2: To prevent hydrolysis, consider the following strategies:
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Choice of Base: Employ milder, non-hydroxide bases. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective.
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Solvent System: Use anhydrous aprotic solvents like dioxane, toluene, or THF to minimize the presence of water.
-
Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of hydrolysis.
Q3: What conditions are recommended to avoid debenzylation during palladium-catalyzed reactions?
A3: While debenzylation is more common in hydrogenation reactions, to minimize this risk during cross-coupling:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These can accelerate the desired cross-coupling reaction, potentially outcompeting the debenzylation side reaction.
-
Avoid Hydrogen Sources: Ensure the reaction is free from potential hydrogen sources that could facilitate hydrogenolysis.
-
Catalyst Choice: While most palladium catalysts for cross-coupling are not designed for hydrogenolysis, being mindful of the catalyst's properties is important.
Q4: My Suzuki-Miyaura coupling reaction of this compound is giving low yields. What are the common causes and how can I troubleshoot?
A4: Low yields in Suzuki-Miyaura couplings of 2-halopyridines can be due to several factors:
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Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Using bulky ligands can sometimes mitigate this effect.
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Decomposition of Starting Material: As discussed, hydrolysis or debenzylation can consume the starting material.
-
Inefficient Catalytic Cycle: The oxidative addition or transmetalation steps may be slow. Optimization of the catalyst, ligand, base, and solvent is crucial. Refer to the troubleshooting guide below for specific recommendations.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product and/or significant formation of byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis of Benzyl Ester | - Switch to a weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, KF). - Use anhydrous solvents (e.g., dioxane, toluene, THF). - Minimize the amount of water in the reaction mixture. |
| Debenzylation | - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the cross-coupling. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Catalyst Inhibition | - Increase the ligand-to-palladium ratio. - Use a pre-catalyst that is less susceptible to pyridine coordination. - Consider using a different palladium source and ligand combination (see experimental protocols). |
| Dehalogenation | - This side reaction can occur with 2-halopyridines. Optimize the base and solvent system. Sometimes, a less polar solvent can reduce this pathway. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of decomposition products.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis of Benzyl Ester | - Use a non-nucleophilic, sterically hindered base (e.g., LHMDS, KHMDS). - If using an alkoxide base (e.g., NaOtBu), ensure strictly anhydrous conditions. |
| Slow Reaction Rate | - Screen different palladium catalysts and ligands. Buchwald's and Hartwig's research groups have developed numerous effective systems for C-N coupling.[2][3][4] - Increase the reaction temperature, but monitor for decomposition. |
| Catalyst Deactivation | - Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. Employing specialized ligands for heteroaromatic substrates can be beneficial. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
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Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
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K₃PO₄ (2.0 - 3.0 equiv)
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Anhydrous Dioxane or Toluene
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for the specific amine.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos or other suitable ligand (0.04 - 0.08 equiv)
-
NaOtBu or LHMDS (1.5 - 2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to generate the active catalyst.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride (if using a strong base).
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Visualizations
References
Technical Support Center: Monitoring Benzyl 2-bromonicotinate Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Benzyl 2-bromonicotinate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of the this compound synthesis?
A1: The reaction progress for the synthesis of this compound from 2-bromonicotinic acid and benzyl alcohol can be effectively monitored using several analytical techniques. The choice of method depends on the available equipment, the required level of accuracy, and whether the analysis needs to be performed in real-time. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and simple qualitative method to visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that provides accurate information on the concentration of reactants, products, and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for in-situ monitoring of the reaction and provides detailed structural information about all components in the reaction mixture.[1][2]
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and effective way to get a snapshot of your reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the starting materials and the appearance of the product spot.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: On the baseline of the TLC plate, spot the following:
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A solution of your starting material (2-bromonicotinic acid).
-
A solution of benzyl alcohol.
-
A co-spot of both starting materials.
-
A sample of your reaction mixture.
-
-
Elution: Develop the plate in a TLC chamber saturated with an appropriate solvent system. A common starting point for nicotinic acid esters is a mixture of hexane and ethyl acetate.[3] The optimal ratio will need to be determined empirically, but a 7:3 or 8:2 (hexane:ethyl acetate) mixture is a good starting point.
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Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). You can also use staining agents like potassium permanganate or iodine vapor for better visualization.
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Interpretation: The product, this compound, should have an Rf value that is different from the starting materials. As the reaction proceeds, the spots corresponding to the starting materials should diminish in intensity, while the product spot should become more prominent.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q3: My HPLC chromatogram shows broad or tailing peaks for this compound. What could be the cause and how can I fix it?
A3: Broad or tailing peaks in HPLC can be caused by several factors. Here's a troubleshooting guide to address this issue:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute your sample. |
| Inappropriate Mobile Phase pH | For pyridine-containing compounds, the mobile phase pH can significantly affect peak shape. Ensure the pH is controlled with a suitable buffer (e.g., phosphate or acetate buffer) and is at least 2 pH units away from the pKa of your compound. |
| Secondary Interactions with Silica | Residual silanol groups on the column can interact with basic compounds like pyridines. Try using a column with end-capping or add a competing base like triethylamine (TEA) to your mobile phase (typically 0.1%). |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may be degraded and need replacement. |
| Dead Volume | Check all connections between the injector, column, and detector for any gaps or improper fittings that could introduce dead volume. |
Q4: I am not getting good separation between my starting material (2-bromonicotinic acid) and my product (this compound). What should I do?
A4: Achieving good separation is crucial for accurate quantification. If you are experiencing poor resolution, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Mobile Phase Composition | Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Increasing the aqueous portion will generally increase the retention time of the less polar product, potentially improving separation from the more polar starting acid.[4] |
| Inadequate Method | Consider switching to a gradient elution method. Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage. This can help to separate the polar starting material from the less polar product more effectively. |
| Wrong Column Chemistry | Ensure you are using a suitable column. A C18 column is a good starting point for reversed-phase HPLC of these compounds. If separation is still an issue, you could try a phenyl-hexyl column for alternative selectivity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q5: I am seeing carryover of this compound in subsequent GC-MS runs. How can I prevent this?
A5: Carryover can lead to inaccurate quantification. Here are some steps to mitigate it:
| Potential Cause | Troubleshooting Steps |
| High Boiling Point of Analyte | Benzyl esters can have relatively high boiling points. Ensure your injector temperature is high enough to ensure complete volatilization (e.g., 250-280 °C). |
| Contaminated Inlet Liner | The glass liner in the injector can become contaminated. Replace the liner regularly, especially when analyzing high-concentration samples. |
| Column Bleed or Contamination | Bake out the column at a high temperature (within the column's specified limits) to remove any retained compounds. |
| Improper Syringe Washing | Ensure your autosampler's syringe wash protocol is effective. Use a strong solvent and a sufficient number of wash cycles. |
Q6: My GC-MS analysis of the reaction mixture is showing many unexpected peaks. What could be their source?
A6: The presence of multiple peaks can complicate your analysis. Here are potential sources and how to investigate them:
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The reaction may be producing byproducts. Analyze the mass spectra of the unexpected peaks to identify their structures. Common side products could include self-condensation products or products from reactions with solvent. |
| Impurities in Starting Materials | Inject solutions of your starting materials (2-bromonicotinic acid and benzyl alcohol) separately to check for impurities. |
| Sample Degradation in the Injector | If your injector temperature is too high, your compound may be degrading. Try lowering the injector temperature in increments of 10-20 °C to see if the unexpected peaks are reduced. |
| Contamination from Sample Preparation | Ensure all glassware and solvents used for sample preparation are clean. Run a blank injection of your solvent to check for contaminants. |
Quantitative Data Summary
The following tables provide typical analytical parameters for monitoring the this compound reaction. Note that specific values for retention time (t R ) and retardation factor (R f ) are highly dependent on the specific chromatographic system and conditions used.
Table 1: Typical HPLC Parameters
| Compound | Expected Retention Time (t R ) | Column Type | Mobile Phase Example | Detection Wavelength |
| 2-Bromonicotinic Acid | Shorter | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | 265 nm |
| Benzyl Alcohol | Shorter | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | 254 nm |
| This compound | Longer | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | 265 nm |
Table 2: Typical TLC Parameters
| Compound | Expected R f Value | Stationary Phase | Mobile Phase Example | Visualization |
| 2-Bromonicotinic Acid | Lower (more polar) | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV (254 nm) |
| Benzyl Alcohol | Intermediate | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV (254 nm), KMnO 4 stain |
| This compound | Higher (less polar) | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV (254 nm) |
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)
Note: These are estimated values based on the closely related Benzyl nicotinate. Actual shifts may vary slightly.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H (ortho to COOBn) | ~9.2 | d |
| Pyridine H (para to COOBn) | ~8.3 | dd |
| Pyridine H (meta to COOBn) | ~7.4 | dd |
| Benzyl -CH₂- | ~5.4 | s |
| Phenyl H's (of benzyl group) | 7.3-7.5 | m |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for monitoring the reaction and a logical troubleshooting process.
Caption: General experimental workflow for the synthesis and monitoring of this compound.
Caption: A logical troubleshooting workflow for addressing common issues during synthesis and analysis.
References
Technical Support Center: Benzyl 2-bromonicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the debromination of benzyl 2-bromonicotinate as a side reaction during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the debromination of this compound?
The debromination of this compound is a side reaction where the bromine atom at the 2-position of the pyridine ring is replaced by a hydrogen atom, leading to the formation of benzyl nicotinate. This is a type of hydrodehalogenation.
Q2: In which reactions is this debromination commonly observed?
This side reaction is primarily observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and other similar transformations where this compound is used as an aryl halide coupling partner.
Q3: What are the general causes of this unwanted side reaction?
Several factors can contribute to the debromination of this compound:
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Reaction Temperature: Higher temperatures can promote the debromination side reaction.[1]
-
Choice of Base: The type and strength of the base can influence the extent of debromination. Some bases can act as a source of hydride or promote protonolysis of key intermediates.
-
Palladium Catalyst and Ligands: The choice of palladium precursor and phosphine ligands can affect the relative rates of the desired cross-coupling and the undesired debromination. Incomplete formation of the active Pd-ligand complex may also contribute to side reactions.[1]
-
Solvent: The solvent can play a role, for instance, by acting as a hydrogen source.
-
Presence of Water: Water in the reaction mixture can be a source of protons, leading to protodebromination.[2]
Troubleshooting Guide
Issue: Significant formation of benzyl nicotinate (debrominated product) is observed.
This is a common issue when working with 2-bromopyridine derivatives in palladium-catalyzed cross-coupling reactions. The following steps can help in troubleshooting and minimizing this side reaction.
1. Reaction Temperature Optimization
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Lower the reaction temperature. If using a strong base like NaOtBu, it might be possible to run the reaction at a lower temperature (e.g., 80°C).[1] | Higher temperatures can increase the rate of the debromination side reaction. By using a stronger base, the desired reaction may proceed at a lower temperature.[1] |
2. Catalyst and Ligand Selection
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a palladium pre-catalyst (e.g., XPhos Pd G3) instead of generating the active Pd(0) species in situ from sources like Pd2(dba)3.[1] | Pre-catalysts can lead to a more controlled and efficient formation of the active catalytic species, potentially reducing side reactions.[1] |
| Phosphine Ligands | Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos. The use of bidentate ligands like XantPhos has also been reported to be effective in similar reactions.[3][4] | These ligands are known to promote the desired oxidative addition and reductive elimination steps in the catalytic cycle, which can outcompete the debromination pathway. |
3. Choice of Base and Solvent
| Parameter | Recommendation | Rationale |
| Base | Screen different bases. While strong bases like NaOtBu or K3PO4 are common, their concentration can be optimized. Increasing the amount of K3PO4 has been shown to increase debromination in some cases.[5] | The base plays a critical role in the catalytic cycle. An inappropriate base or concentration can lead to undesired side reactions. |
| Solvent | Ensure the use of anhydrous and degassed solvents (e.g., toluene, dioxane, or THF). | Protic impurities or dissolved oxygen can interfere with the catalytic cycle and promote hydrodehalogenation. In some cases, the solvent itself can act as a hydride source. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
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Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K3PO4, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium pre-catalyst (2 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing debromination.
References
Navigating Thermal Challenges in Large-Scale Benzyl 2-bromonicotinate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzyl 2-bromonicotinate, a key intermediate in pharmaceutical development, presents significant challenges in temperature control, particularly during large-scale production. Improper thermal management can lead to reduced yield, increased impurity profiles, and potentially hazardous thermal runaway events. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during the synthesis, ensuring safer and more efficient production.
Troubleshooting Guide: Temperature Control Issues
This section addresses common problems related to temperature management during the synthesis of this compound.
Issue 1: Reaction Temperature Exceeds Set Point (Exotherm)
-
Question: My reaction temperature is rapidly increasing beyond the desired set point, even with cooling. What are the potential causes and how can I mitigate this?
-
Answer: Uncontrolled temperature spikes are often indicative of a highly exothermic reaction. The esterification of 2-bromonicotinic acid with benzyl alcohol is known to be exothermic, and on a large scale, heat dissipation can be challenging.
-
Immediate Actions:
-
Immediately halt the addition of any reagents.
-
Ensure the reactor's cooling system is operating at maximum capacity.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Prepare for emergency shutdown procedures if the temperature approaches the solvent's boiling point or the thermal runaway threshold.
-
-
Root Cause Analysis & Prevention:
-
Inadequate Cooling Capacity: The heat generated by the reaction may exceed the heat removal capacity of the reactor.[1] For large-scale synthesis, it is crucial to perform a thermal hazard analysis to ensure the cooling system is adequately sized.[2]
-
High Reactant Concentration: A high concentration of reactants can lead to a rapid reaction rate and excessive heat generation. Consider a semi-batch process where one reactant is added gradually to control the reaction rate.
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Incorrect Order of Addition: Adding the catalyst or a highly reactive reagent too quickly can initiate a rapid exotherm. Follow a validated standard operating procedure (SOP) for reagent addition.
-
-
Logical Flow for Managing Exotherms
Caption: Workflow for managing unexpected exotherms.
Issue 2: Low Reaction Yield
-
Question: My final yield of this compound is consistently lower than expected. Could temperature be a contributing factor?
-
Answer: Yes, both excessively high and low temperatures can negatively impact the yield.
-
Potential Causes Related to Temperature:
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Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts. For instance, self-condensation of benzyl alcohol or decarboxylation of 2-bromonicotinic acid can occur at higher temperatures.
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Incomplete Reaction: If the reaction temperature is too low, the reaction rate will be slow, leading to an incomplete conversion of starting materials within the allotted time. The esterification reaction is often reversible, and insufficient temperature may not favor the forward reaction sufficiently.[3]
-
Thermal Degradation: The product, this compound, may be susceptible to thermal degradation if exposed to high temperatures for extended periods.
-
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Conduct small-scale experiments to determine the optimal temperature range that maximizes yield while minimizing impurity formation. A patent for a similar synthesis of benzyl nicotinate suggests a reaction temperature of 80-90°C.[4]
-
Monitor Reaction Progress: Use in-situ monitoring techniques (e.g., HPLC, GC) to track the consumption of reactants and the formation of the product. This will help determine the optimal reaction time at a given temperature.
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Consider a Stepwise Temperature Profile: Some processes benefit from a gradual increase in temperature to control the initial reaction rate, followed by a higher temperature hold to drive the reaction to completion.
-
-
Issue 3: High Impurity Profile
-
Question: My final product is showing significant impurities. How can I control the formation of byproducts related to temperature?
-
Answer: The purity of this compound is highly dependent on precise temperature control.
-
Common Temperature-Related Impurities:
-
Over-alkylation Products: At higher temperatures, there is a risk of the pyridine nitrogen being alkylated by benzyl bromide, leading to the formation of quaternary ammonium salts.
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Decarboxylation Product: 2-Bromopyridine can be formed if the carboxylic acid starting material undergoes decarboxylation at elevated temperatures.
-
Benzyl Ether: Self-condensation of benzyl alcohol can form dibenzyl ether, especially in the presence of an acid catalyst at high temperatures.
-
-
Strategies for Purity Improvement:
-
Strict Temperature Control: Maintain the reaction temperature within the validated range. Utilize a reliable and calibrated temperature control system.
-
Purification Method Optimization: While not directly a synthesis temperature issue, ensure your downstream purification methods (e.g., crystallization, chromatography) are optimized to remove any temperature-induced impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may be promoted by higher temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: While the exact optimal temperature can depend on the specific catalyst and solvent system used, a general starting point for the esterification of nicotinic acid derivatives with benzyl alcohol is in the range of 80°C to 110°C under reflux conditions.[5] It is crucial to perform optimization studies for your specific process to identify the ideal temperature that balances reaction rate, yield, and purity.
Q2: How can I effectively monitor the temperature in a large-scale reactor?
A2: For large reactors, a single-point temperature measurement may not be sufficient due to potential temperature gradients.[6] It is recommended to use multiple calibrated temperature probes placed at different locations within the reactor (e.g., top, middle, bottom, near the wall, and near the agitator). This provides a more accurate representation of the bulk temperature and helps detect localized "hot spots."
Q3: What are the risks of a thermal runaway in this synthesis?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[7] In the synthesis of this compound, this could lead to:
-
Violent boiling of the solvent.
-
Over-pressurization of the reactor, potentially leading to rupture.
-
Decomposition of reactants and products, releasing toxic and flammable gases. A case study of a runaway reaction in the synthesis of a pyridine derivative highlighted the severe consequences, including fatalities and significant facility damage.[8]
Q4: How does the scale of the reaction affect temperature control?
A4: Scaling up a chemical reaction significantly impacts its thermal behavior. The surface-area-to-volume ratio decreases as the reactor size increases. This means that heat dissipation becomes less efficient in larger reactors.[2] An exothermic reaction that is easily controlled in the lab can become a serious thermal hazard on an industrial scale. Therefore, a thorough process safety assessment is mandatory before scaling up.[9]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction Temperature | 80 - 110 °C | Optimization is required for specific conditions.[5] |
| Exotherm Onset (Example) | 40 - 60 °C | This is an example from a different exothermic reaction and should be determined experimentally for this specific synthesis.[10] |
| Adiabatic Temperature Rise (ΔTad) | To be determined experimentally | A critical parameter for assessing thermal runaway potential. A ΔTad of 200°C can be catastrophic if cooling fails.[9] |
Experimental Protocols
Protocol 1: Determination of Optimal Reaction Temperature (Lab Scale)
-
Setup: Assemble a 250 mL round-bottom flask with a reflux condenser, magnetic stirrer, and a calibrated temperature probe.
-
Reactants: Charge the flask with 2-bromonicotinic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a suitable solvent (e.g., toluene).
-
Catalyst: Add the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in a catalytic amount.
-
Reaction: Heat the mixture to the desired temperature (e.g., start with 80°C) and maintain for a set period (e.g., 4 hours).
-
Sampling: Take small aliquots of the reaction mixture at regular intervals (e.g., every hour).
-
Analysis: Quench the reaction in the aliquots and analyze by HPLC or GC to determine the conversion of starting material and the formation of product and byproducts.
-
Optimization: Repeat the experiment at different temperatures (e.g., 90°C, 100°C, 110°C) to identify the temperature that provides the best balance of reaction rate, yield, and purity.
Protocol 2: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a small, representative sample of the complete reaction mixture (including reactants, catalyst, and solvent) in a hermetically sealed DSC pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 2-5 °C/min) over a wide temperature range (e.g., 30°C to 350°C).
-
Data Interpretation: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which indicates the potential for thermal decomposition or runaway. Calculate the enthalpy of the exotherm to quantify the energy released.[10]
-
Safety Assessment: Use the onset temperature to define the maximum safe operating temperature and the enthalpy to assess the severity of a potential runaway.
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
References
- 1. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 2. helgroup.com [helgroup.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate - Google Patents [patents.google.com]
- 5. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. CFD model of liquid mixing and heat transfer in a large batch reactor - Simtec [simtec-europe.com]
- 7. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 8. icheme.org [icheme.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Process Safety Management (PSM) in Pharma API - Pharma Engineering [pharmacalculations.com]
Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification of Benzyl 2-bromonicotinate.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound following its synthesis, typically via the esterification of 2-bromonicotinic acid and benzyl alcohol.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation (after work-up) | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or adding a catalyst. |
| Product loss during aqueous work-up. | This compound is an ester and may be partially soluble in aqueous solutions, especially if the pH is not neutral. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Product Contaminated with Starting Material (2-bromonicotinic acid) | Incomplete reaction or inefficient removal during work-up. | Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted 2-bromonicotinic acid. Perform multiple extractions for efficient removal. |
| Product Contaminated with Starting Material (Benzyl alcohol) | Use of excess benzyl alcohol in the reaction. | Benzyl alcohol can often be removed by washing the organic layer with brine. For more persistent contamination, column chromatography is effective. |
| Presence of an Unidentified By-product | Potential side reactions, such as the formation of benzyl bromide or self-condensation products. | Characterize the by-product using techniques like NMR or Mass Spectrometry. Adjust reaction conditions (e.g., temperature, catalyst) to minimize side reactions. Purification by column chromatography is often necessary. |
| Oily or Discolored Product | Residual solvent or colored impurities from starting materials or degradation. | Ensure the product is thoroughly dried under vacuum to remove residual solvents. If the product remains discolored, consider treatment with activated carbon or purification by column chromatography. |
| Difficulty with Crystallization/Solidification | Presence of impurities inhibiting crystallization. | Purify the product further using column chromatography. Attempt crystallization from a different solvent system. Seeding with a small crystal of pure product can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials: 2-bromonicotinic acid and benzyl alcohol. Other potential impurities can arise from the starting materials themselves, such as benzaldehyde or other halogenated pyridines. Side products from the reaction, though less common under optimized conditions, can also be present.
Q2: How can I effectively remove unreacted 2-bromonicotinic acid?
A2: Unreacted 2-bromonicotinic acid can be effectively removed by washing the organic extract with a mild aqueous base. A saturated solution of sodium bicarbonate is commonly used. The acidic proton of the carboxylic acid reacts with the bicarbonate to form a water-soluble sodium salt, which is then partitioned into the aqueous layer.
Q3: What is the best method to remove excess benzyl alcohol?
A3: Excess benzyl alcohol can often be removed by washing the organic layer with water or brine. However, due to its moderate polarity, some benzyl alcohol may remain in the organic phase. For complete removal, column chromatography is the most reliable method.
Q4: My final product is a persistent oil. How can I induce crystallization?
A4: If your this compound product is an oil, it is likely due to the presence of impurities. First, ensure all solvents have been thoroughly removed under high vacuum. If it remains an oil, further purification by silica gel column chromatography is recommended. After purification, attempt to crystallize the product from a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate). Seeding with a previously obtained crystal can also be effective.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the desired product and identifying any impurities with distinct proton or carbon signals. Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring reaction progress and assessing the effectiveness of purification steps.
Experimental Protocols
General Aqueous Work-up Procedure
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities like 2-bromonicotinic acid).
-
Water.
-
Brine (saturated aqueous sodium chloride solution, to reduce the solubility of organic compounds in the aqueous layer).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Silica Gel Column Chromatography for Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elute the Column: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A patent for a related compound suggests a hexane:ethyl acetate ratio of 2:1 for column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Cross-Coupling Reactions of Benzyl 2-bromonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2-bromonicotinate in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
The primary challenges stem from the electronic properties of the 2-pyridyl system. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, 2-substituted pyridines can be prone to side reactions, and in the case of Suzuki-Miyaura coupling, the corresponding boronic acids or esters can be unstable.[1][2]
Q2: Which types of cross-coupling reactions are commonly performed with substrates like this compound?
Commonly employed cross-coupling reactions for aryl halides include Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), Sonogashira coupling (C-C bond formation with alkynes), and Heck coupling (C-C bond formation with alkenes).
Q3: How does the choice of ligand impact the reaction outcome?
The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation.[3] For electron-rich and sterically hindered substrates like 2-substituted pyridines, bulky and electron-rich phosphine ligands are often required to achieve good yields.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes:
-
Ligand Incompatibility: The chosen ligand may not be suitable for the 2-pyridyl substrate.
-
Base Incompatibility: The base may not be strong enough or may be causing degradation of the starting material or product.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium, leading to catalyst deactivation.
-
Poor Quality Boronic Acid/Ester: The boronic acid or ester may have degraded upon storage.
Troubleshooting Steps:
-
Ligand Screening: Experiment with a variety of bulky, electron-rich phosphine ligands. Refer to the table below for suggested starting points.
-
Base Optimization: Screen different bases such as carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄).
-
Catalyst and Ligand Ratio: Ensure an appropriate palladium-to-ligand ratio, typically 1:1 or 1:2.
-
Fresh Reagents: Use freshly purchased or recently prepared boronic acid/ester.
Issue 2: Side Product Formation (e.g., Homocoupling, Protodebromination)
Possible Causes:
-
Reaction Temperature Too High: High temperatures can lead to side reactions.
-
Incorrect Ligand Choice: The ligand may not be effectively promoting the desired cross-coupling pathway.
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
Troubleshooting Steps:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature.
-
Ligand Modification: Switch to a different class of ligand (e.g., from a triarylphosphine to a biarylphosphine).
-
Ensure Inert Atmosphere: Thoroughly degas solvents and use a well-sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound Analogs
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | A common starting point for many Suzuki couplings.[5] |
| JohnPhos | Pd(OAc)₂ | K₂CO₃ | DMF | 120 (Microwave) | Effective for heterocyclic systems.[2] |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | A bulky ligand that can be effective for hindered substrates.[5] |
Table 2: Ligand Recommendations for Buchwald-Hartwig Amination of Related Aryl Bromides
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Notes |
| XPhos | Pd₂(dba)₃ | KOtBu | Toluene | 100 | Often successful for challenging aryl bromides.[6] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Particularly effective for coupling primary amines.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (4-10 mol%) in the chosen solvent.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%) in the chosen solvent.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Filter, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. rsc.org [rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Benzyl 2-bromonicotinate Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions when working with benzyl 2-bromonicotinate.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Significant formation of a biphenyl-dicarboxylate byproduct (homocoupling of the boronic acid reagent).
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Question: My Suzuki-Miyaura reaction with this compound is yielding a significant amount of the homocoupled product from the boronic acid. How can I prevent this?
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Answer: Homocoupling of boronic acids is frequently promoted by the presence of oxygen.[1] To minimize this side reaction, rigorous exclusion of oxygen is critical.
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Solution 1: Thorough Degassing. Ensure all solvents and the reaction mixture are thoroughly degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[2]
-
Solution 2: Maintain Inert Atmosphere. Run the reaction under a positive pressure of an inert gas throughout the entire process, from reagent addition to reaction completion.
-
Solution 3: Catalyst and Base Selection. Certain palladium catalysts and bases can influence the rate of homocoupling. While specific data for this compound is limited, for other aryl bromides, the choice of ligand on the palladium catalyst can be crucial. Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[2]
-
Issue 2: Formation of dibenzyl-2,2'-binicotinate (homocoupling of this compound).
-
Question: I am observing the formation of the homocoupled product of my starting material, this compound. What is causing this and how can I stop it?
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Answer: This side reaction, often referred to as Ullmann-type homocoupling, can be catalyzed by both palladium and copper species.[3][4] It is particularly prevalent at higher temperatures.
-
Solution 1: Optimize Reaction Temperature. High temperatures can promote the homocoupling of aryl halides.[3] Screen lower reaction temperatures to find a balance where the desired cross-coupling proceeds efficiently while minimizing the homocoupling side reaction.
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Solution 2: Ligand Selection. The choice of ligand can significantly impact the propensity for homocoupling. For Suzuki reactions of 2- and 3-halopyridines, N-heterocyclic carbene (NHC) ligands have been employed, though side products were still observed.[5][6] For other systems, bulky phosphine ligands can be effective.[2] A screening of different ligand classes (e.g., phosphines, NHCs) may be necessary to identify the optimal choice for your specific transformation.
-
Solution 3: Catalyst System. If using a palladium catalyst, ensure it is a well-defined Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. In some cases, switching to a different metal catalyst, such as nickel, might be beneficial, although this will require significant re-optimization.[7] For Ullmann-type reactions, the nature of the copper source and any additives are critical.[3][8]
-
Issue 3: Dehalogenation of this compound.
-
Question: My reaction is resulting in the formation of benzyl nicotinate, where the bromine has been replaced by a hydrogen. How can I minimize this dehalogenation?
-
Answer: Dehalogenation is a common side reaction in cross-coupling of heteroaryl halides, including bromopyridines.[9][10][11] It can be influenced by the catalyst, base, and solvent system.
-
Solution 1: Choice of Base. The strength and nature of the base can play a role. For some systems, weaker bases may be less prone to causing dehalogenation. A screening of bases (e.g., carbonates vs. phosphates vs. organic bases) is recommended.
-
Solution 2: Catalyst and Ligand System. Certain palladium-ligand combinations are more prone to promoting dehalogenation. For example, in some cases, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to be effective in both cross-coupling and dehalogenation reactions.[12] It may be necessary to screen different catalysts and ligands to find a system that favors the desired coupling over dehalogenation.
-
Solution 3: Additives. In some Heck reactions, the addition of salts like tetrabutylammonium bromide (TBAB) has been shown to suppress dehalogenation.[13] The effect of such additives would need to be empirically tested for your specific reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of homocoupling and how can I use this knowledge to prevent it?
A1: Homocoupling can occur through several mechanisms depending on the reaction type.
-
In Suzuki-Miyaura reactions, the homocoupling of boronic acids is often an oxidative process catalyzed by palladium or other transition metals in the presence of oxygen. Two molecules of the boronic acid couple to form a biaryl. Understanding this, the most direct strategy for prevention is the rigorous exclusion of oxygen from the reaction system.[1]
-
Homocoupling of the aryl halide (Ullmann-type reaction) typically involves the formation of an organometallic intermediate (e.g., organopalladium or organocopper). This intermediate can then react with a second molecule of the aryl halide to produce the homocoupled product.[3][4] This process is often favored at higher temperatures. Therefore, controlling the reaction temperature is a key strategy for minimization. The choice of ligands that promote reductive elimination of the cross-coupled product over reaction with another aryl halide is also crucial.
Q2: How does the choice of palladium catalyst and ligand affect homocoupling?
A2: The palladium catalyst and its associated ligands are central to controlling the selectivity of a cross-coupling reaction.
-
Ligand Steric Bulk: Bulky ligands can create a sterically hindered environment around the palladium center. This can disfavor the approach of a second bulky aryl halide molecule, thereby suppressing homocoupling.[2]
-
Ligand Electron-Donating Properties: Electron-rich ligands can increase the electron density on the palladium center, which can influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). By tuning the electronic properties of the ligand, it is possible to favor the desired cross-coupling pathway.
-
Precatalyst vs. In-situ Generated Catalyst: Using a well-defined palladium precatalyst can lead to a more controlled and reproducible generation of the active Pd(0) species. This can sometimes lead to lower levels of side reactions compared to generating the catalyst in-situ from a Pd(II) source and a ligand, where side reactions can occur during the reduction of Pd(II) to Pd(0).
Q3: Are there any general experimental protocols you can provide to minimize homocoupling?
A3: While optimal conditions are substrate-specific, the following general protocol for a Suzuki-Miyaura reaction provides a good starting point for minimizing homocoupling with this compound.
Data on Side Product Formation in Reactions of Halopyridines
The following table summarizes qualitative and semi-quantitative data on side product formation in cross-coupling reactions involving halopyridines, which can serve as a guide for troubleshooting reactions with this compound.
| Reaction Type | Substrate | Catalyst/Ligand | Base | Solvent | Key Side Products Observed | Approximate Yield of Side Product(s) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | Biphenyl (boronic acid homocoupling), Bipyridine (halopyridine homocoupling) | Not explicitly quantified, but both were significant enough to be reported as products. | [5][6] |
| Suzuki-Miyaura | Halogenated Aminopyrazoles | XPhos Pd G2/XPhos | K₂CO₃ | EtOH/H₂O | Dehalogenated pyrazole | Not quantified, but noted as a significant side reaction, especially for iodo-derivatives. | [11] |
| Heck | 3-Bromoindazoles | Pd(OAc)₂/PPh₃ | Triethylamine | Not specified | Dehalogenated indazole | 27% under thermal conditions with base alone, exacerbated in the presence of the Pd catalyst. | [13] |
Detailed Experimental Protocol: General Procedure for a Suzuki-Miyaura Reaction to Minimize Homocoupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvents should be degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
The base (e.g., K₂CO₃, Cs₂CO₃) should be dried in an oven prior to use.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the dried base (2-3 equivalents).
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required). Purge the vial with inert gas.
-
Add the catalyst/ligand to the reaction flask under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting homocoupling in a cross-coupling reaction.
Caption: Troubleshooting workflow for homocoupling side reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Benzyl 2-bromonicotinate and Other Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Benzyl 2-bromonicotinate and other common nicotinic acid esters, including methyl, ethyl, and benzyl nicotinate. Due to a lack of direct comparative studies in the current scientific literature, this guide synthesizes available data on individual compounds and provides experimentally sound protocols for their synthesis and evaluation. This allows for an informed, albeit inferred, comparison of their properties and potential applications.
Chemical Properties and Synthesis
Nicotinic acid esters are derivatives of nicotinic acid (Niacin or Vitamin B3). The esterification of the carboxylic acid group modifies the compound's polarity, solubility, and pharmacokinetic properties. The key distinguishing feature of this compound is the presence of a bromine atom at the 2-position of the pyridine ring, which introduces a reactive site for cross-coupling reactions, offering synthetic versatility not present in other common nicotinic acid esters.
Table 1: Comparison of Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Key Features |
| This compound | C₁₃H₁₀BrNO₂ | 292.13 | Solid (predicted) | Reactive bromine at C2 for cross-coupling. |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | White crystalline solid | Simple, small ester group.[1] |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | Colorless to light yellow liquid | Slightly more lipophilic than methyl ester. |
| Benzyl Nicotinate | C₁₃H₁₁NO₂ | 213.23 | Colorless liquid or solid | Bulky, lipophilic benzyl group. |
Experimental Protocols for Synthesis
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
2-bromonicotinic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-bromonicotinic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (2 mL per mmol of acid).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Synthesis of this compound via the Acid Chloride
This two-step protocol involves the formation of the acid chloride followed by esterification.
Step 1: Synthesis of 2-bromonicotinoyl chloride
Materials:
-
2-bromonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Suspend 2-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromonicotinoyl chloride.
Step 2: Esterification with Benzyl Alcohol
Materials:
-
2-bromonicotinoyl chloride (from Step 1)
-
Benzyl alcohol
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude 2-bromonicotinoyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add benzyl alcohol (1.1 eq) followed by the slow addition of triethylamine (1.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Comparative Reactivity: The Role of the 2-Bromo Substituent
The bromine atom at the 2-position of this compound is a key feature for synthetic diversification, enabling its use in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. This reactivity is absent in methyl, ethyl, and benzyl nicotinate.
Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. 2-bromopyridines are known to be effective substrates in Suzuki reactions.[2][3]
Protocol 3: Representative Suzuki Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system.
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 2-amino-3-bromopyridines have been shown to undergo this reaction efficiently.[4][5][6][7]
Protocol 4: Representative Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
-
Add this compound, the terminal alkyne, and the base.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by filtering off the amine salt, diluting with an organic solvent, and washing with water.
-
Dry, concentrate, and purify the product by column chromatography.
Table 2: Comparative Reactivity
| Compound | Reactivity in Cross-Coupling | Potential for Derivatization |
| This compound | High (Suzuki, Sonogashira, etc.) | High, through substitution of the bromine atom. |
| Methyl Nicotinate | Low (ester hydrolysis/transesterification) | Limited to modifications of the ester group. |
| Ethyl Nicotinate | Low (ester hydrolysis/transesterification) | Limited to modifications of the ester group. |
| Benzyl Nicotinate | Low (ester hydrolysis/transesterification) | Limited to modifications of the ester group. |
Biological Activity and Signaling Pathways
Nicotinic acid and its esters are known for their vasodilatory effects, which are primarily mediated by the G protein-coupled receptor GPR109A (also known as HCA₂).[8] This effect is harnessed in topical preparations to increase blood flow and enhance the delivery of other active ingredients.[9][10]
Table 3: Comparison of Biological Activity
| Compound | Primary Biological Activity | Potency/Efficacy |
| This compound | Expected to have vasodilator activity. The bromo-substituent may alter receptor binding and metabolic stability. | Not experimentally determined. |
| Methyl Nicotinate | Vasodilator, rubefacient.[11][12][13][14] | Effective in topical formulations.[14] |
| Ethyl Nicotinate | Vasodilator, used for muscle and joint pain.[15][16][17] | Used in topical preparations at 1-2% concentration.[15][17] |
| Benzyl Nicotinate | Vasodilator, increases skin oxygenation.[9][18][19][20] | Effective in topical formulations to enhance circulation.[10][21] |
Signaling Pathway of Nicotinic Acid Esters
The binding of nicotinic acid or its esters to GPR109A on immune cells in the skin (Langerhans cells) and keratinocytes initiates a signaling cascade.[][23] This leads to the activation of phospholipase A₂ and the subsequent release of arachidonic acid, which is then converted into prostaglandins (primarily PGD₂ and PGE₂) by cyclooxygenase enzymes (COX-1 and COX-2).[23] These prostaglandins then act on receptors on the surrounding vascular smooth muscle cells, causing vasodilation and the characteristic "flushing" effect.[][23]
Experimental Protocol for Assessing Vasodilator Activity
Protocol 5: In Vivo Assessment of Vasodilation using Laser Doppler Flowmetry
This non-invasive method measures microcirculatory blood flow in the skin.
Materials:
-
Test formulations (e.g., creams or gels containing different nicotinic acid esters)
-
Placebo formulation (vehicle without the active ester)
-
Laser Doppler Flowmeter
-
Volunteer subjects
Procedure:
-
Acclimatize subjects in a temperature-controlled room.
-
Define and mark test areas on the skin (e.g., forearm).
-
Measure baseline blood flow at each test site using the Laser Doppler Flowmeter.
-
Apply a standardized amount of the test and placebo formulations to the respective sites.
-
Record blood flow continuously or at fixed time intervals (e.g., every 5 minutes for 1-2 hours).
-
Analyze the data to determine parameters such as the time to onset of vasodilation, peak blood flow, and the area under the curve (AUC) of the blood flow response over time.
Conclusion
While this compound shares the core structure of other nicotinic acid esters and is expected to exhibit similar vasodilatory properties, its key differentiating feature is the 2-bromo substituent. This offers a significant advantage for medicinal chemists and drug developers by providing a reactive handle for the synthesis of novel derivatives through cross-coupling reactions. In contrast, methyl, ethyl, and benzyl nicotinate are primarily used for their direct biological effects as vasodilators.
Further research is warranted to directly compare the biological activity, skin penetration, and metabolic stability of this compound with other nicotinic acid esters. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. The unique synthetic accessibility of derivatives from this compound makes it a promising scaffold for the development of new therapeutics.
References
- 1. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of nanosized delivery systems with benzyl nicotinate and penetration enhancers on skin oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. sarchemlabs.com [sarchemlabs.com]
- 23. research.aston.ac.uk [research.aston.ac.uk]
Benchmarking Benzyl 2-bromonicotinate: A Comparative Guide to Alternative Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science, the choice of building blocks is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Substituted pyridines are a ubiquitous motif in biologically active compounds, making the selection of the appropriate pyridine building block paramount. This guide provides an objective comparison of Benzyl 2-bromonicotinate with its primary alternative, Benzyl 2-chloronicotinate, and other related compounds in common cross-coupling reactions. The information presented is supported by a synthesis of data from peer-reviewed literature to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile building block for the introduction of a 3-substituted pyridine moiety. Its primary application lies in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination. The principal alternative, Benzyl 2-chloronicotinate, offers a potentially more cost-effective starting material, but often at the cost of reduced reactivity, which may necessitate more forcing reaction conditions. This guide demonstrates that while the bromo- derivative generally provides higher yields and requires milder conditions, the chloro- derivative can be a viable alternative with careful optimization of the catalytic system.
Comparative Performance in Cross-Coupling Reactions
The performance of this compound is benchmarked against Benzyl 2-chloronicotinate in the widely used Suzuki-Miyaura and Negishi cross-coupling reactions. The data presented below is a composite representation derived from typical results observed for the coupling of 2-halo- and 2-chloropyridines with various coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the halide (Br vs. Cl) on the pyridine ring significantly impacts the reaction outcome.
Table 1: Comparison of this compound and Benzyl 2-chloronicotinate in a Typical Suzuki-Miyaura Reaction with Phenylboronic Acid.
| Parameter | This compound | Benzyl 2-chloronicotinate |
| Typical Yield | 85-95% | 60-75% |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Catalyst Loading (Pd) | 1-3 mol% | 3-5 mol% |
| Typical Ligand | PPh₃, SPhos, XPhos | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF |
| Reaction Time | 2-6 hours | 6-24 hours |
Key Observations:
-
This compound consistently provides higher yields under milder conditions.
-
The chloro-analog often requires higher temperatures, increased catalyst loading, and stronger bases to achieve comparable, though generally lower, yields.[1]
-
The choice of ligand is crucial for the successful coupling of the less reactive 2-chloropyridine.
Negishi Coupling
The Negishi coupling, which utilizes an organozinc reagent, is another powerful tool for C-C bond formation and can offer advantages in certain contexts.
Table 2: Comparison of this compound and Benzyl 2-chloronicotinate in a Typical Negishi Reaction with Phenylzinc Chloride.
| Parameter | This compound | Benzyl 2-chloronicotinate |
| Typical Yield | 90-98% | 70-85% |
| Reaction Temperature | Room Temperature to 60 °C | 60-80 °C |
| Catalyst (Pd) | Pd(PPh₃)₄ | Pd(dba)₂ with phosphine ligand |
| Reaction Time | 1-4 hours | 4-12 hours |
Key Observations:
-
Similar to the Suzuki-Miyaura coupling, the bromo-derivative exhibits higher reactivity in Negishi couplings, often proceeding to high conversion at room temperature.[2][3]
-
The chloro-derivative requires thermal activation to achieve good yields.[2][3]
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Negishi couplings of a generic 2-halopyridine, which can be adapted for this compound and its alternatives.
General Protocol for Suzuki-Miyaura Coupling
To a solution of the 2-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is then heated under an inert atmosphere at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Negishi Coupling
In a flame-dried flask under an inert atmosphere, the organozinc reagent (e.g., Phenylzinc chloride, 1.2 mmol in THF) is prepared or added. To this solution is added the 2-halopyridine (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is stirred at the appropriate temperature and monitored for completion. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The residue is purified by chromatography.[2][3]
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Product Synthesis and Analysis
The diagram below outlines a typical workflow for the synthesis, purification, and analysis of the cross-coupled product.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The choice between this compound and its chloro-analog depends on the specific requirements of the synthesis.
-
For highest yields and mildest reaction conditions , this compound is the superior choice. The higher reactivity of the C-Br bond leads to faster reactions, lower catalyst loadings, and generally cleaner conversions. This is particularly advantageous in late-stage functionalization of complex molecules where preserving sensitive functional groups is crucial.
-
For cost-sensitive applications and when optimization is feasible , Benzyl 2-chloronicotinate presents a viable alternative. While it necessitates more forcing conditions, the lower cost of the starting material can be a significant factor in large-scale synthesis. Successful implementation requires careful screening of catalysts, ligands, and bases to achieve acceptable yields.
Researchers should weigh the trade-offs between reactivity, yield, and cost to select the most appropriate building block for their specific synthetic goals. The data and protocols provided in this guide serve as a starting point for this decision-making process.
References
A Comparative Study of Leaving Groups in Nicotinic Acid Derivatives for Nucleophilic Acyl Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various leaving groups in nucleophilic acyl substitution reactions involving nicotinic acid derivatives. The selection of an appropriate leaving group is critical in the synthesis of nicotinamides and other derivatives, impacting reaction efficiency, yield, and overall synthetic strategy. This document presents quantitative data from published literature, detailed experimental protocols for key reactions, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are precursors to the essential coenzymes NAD+ and NADP+ and are of significant interest in drug development, with applications as lipid-lowering agents, anti-inflammatory drugs, and antibacterials. The synthesis of many of these therapeutic agents involves a nucleophilic acyl substitution reaction, where a leaving group on the nicotinoyl moiety is displaced by a nucleophile, such as an amine to form a nicotinamide. The efficiency of this reaction is heavily dependent on the nature of the leaving group. Generally, a good leaving group is a weak base, as its stability in solution facilitates the departure from the tetrahedral intermediate. The pKa of the conjugate acid of the leaving group serves as a useful indicator of its stability and, consequently, its effectiveness.
Quantitative Comparison of Leaving Groups
The following table summarizes the product yields for the synthesis of nicotinamide from various nicotinic acid derivatives, each with a different leaving group. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence yields.
| Nicotinic Acid Derivative | Leaving Group | Nucleophile | Product | Reported Yield (%) |
| Nicotinoyl Chloride | Chloride (Cl⁻) | Ammonia / Amine | Nicotinamide | 72 - 84% |
| Nicotinic Anhydride | Nicotinate (RCOO⁻) | Ammonia / Amine | Nicotinamide | 68 - 93% |
| Methyl Nicotinate | Methoxide (CH₃O⁻) | Ammonia | Nicotinamide | ~79% (from esterification) |
Relative Reactivity Based on Leaving Group Stability
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution generally follows the order:
Acyl Halides > Anhydrides > Thioesters > Esters > Amides
This trend is inversely correlated with the basicity of the leaving group. A lower pKa of the conjugate acid of the leaving group indicates a weaker base and a better leaving group.
| Leaving Group (LG) | Conjugate Acid (LG-H) | pKa of Conjugate Acid | Leaving Group Ability |
| Cl⁻ (Chloride) | HCl | ~ -7 | Excellent |
| RCOO⁻ (Carboxylate) | RCOOH | ~ 4-5 | Good |
| RS⁻ (Thiolate) | RSH | ~ 10-12 | Moderate |
| RO⁻ (Alkoxide) | ROH | ~ 16-18 | Poor |
| NH₂⁻ (Amide) | NH₃ | ~ 38 | Very Poor |
Experimental Protocols
Detailed methodologies for the synthesis of nicotinamide from nicotinoyl chloride and nicotinic anhydride are provided below as representative examples of nucleophilic acyl substitution reactions with different leaving groups.
1. Synthesis of Nicotinamide from Nicotinoyl Chloride
This protocol describes the reaction of nicotinoyl chloride with an amine to form a nicotinamide.
-
Materials: Nicotinic acid, thionyl chloride (SOCl₂), desired amine (e.g., mono-thiocarbohydrazones), triethylamine (Et₃N), ethanol, ice water.
-
Procedure:
-
Synthesis of Nicotinoyl Chloride: Nicotinic acid is reacted with an excess of thionyl chloride, often in an inert solvent, to produce nicotinoyl chloride. The reaction mixture is typically heated to drive the reaction to completion. Excess thionyl chloride is removed under reduced pressure.
-
Amidation: The resulting nicotinoyl chloride is dissolved in a suitable solvent like ethanol.
-
The desired amine and triethylamine (as an acid scavenger) are added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 3 hours), followed by gentle heating (e.g., 40°C for 1 hour) to ensure completion.
-
The product is isolated by filtration, washed with ice water to remove triethylamine hydrochloride and any unreacted starting materials, and then purified by recrystallization from a suitable solvent like ethanol.
-
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
2. Synthesis of Nicotinamide from Nicotinic Anhydride
This protocol outlines the synthesis of nicotinamide from nicotinic anhydride.
-
Materials: Nicotinic acid, triethylamine, phosgene solution in benzene (or a safer alternative like triphosgene), anhydrous benzene, cyclohexane, ammonia source.
-
Procedure:
-
Synthesis of Nicotinic Anhydride: A suspension of nicotinic acid in anhydrous benzene is treated with triethylamine. To this solution, a solution of phosgene in benzene is added at a controlled temperature (not exceeding 7°C). The precipitated triethylamine hydrochloride is filtered off. The nicotinic anhydride is then crystallized from the filtrate, often with the addition of cyclohexane.[1]
-
Amidation: The synthesized nicotinic anhydride is reacted with a source of ammonia (e.g., aqueous ammonia).
-
The reaction is typically stirred for a defined period at a controlled temperature.
-
The product, nicotinamide, is then isolated by filtration, washed, and dried.
-
Visualizations
Experimental Workflow for Comparing Leaving Groups
The following diagram illustrates a general experimental workflow for the comparative study of leaving groups in the synthesis of nicotinamide.
References
Navigating the Analytical Landscape: A Comparative Guide to Benzyl 2-bromonicotinate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of validated analytical methods applicable to the quantification of Benzyl 2-bromonicotinate, a key chemical intermediate. While specific validated methods for this exact analyte are not widely published, this guide draws upon established methodologies for structurally similar compounds, primarily Benzyl nicotinate, to provide a robust starting point for laboratory application.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) and its advanced iteration, ultra-performance liquid chromatography (RP-UPLC), stand out as the most prevalent and reliable techniques for the quantification of nicotinate and benzyl esters. These methods offer high resolution, sensitivity, and specificity.
A particularly relevant and validated method is the RP-UPLC approach used for the simultaneous determination of Etofenamate and Benzyl nicotinate in topical cream formulations.[1] Given the structural similarity between Benzyl nicotinate and this compound, this method provides a strong foundation for adaptation.
Comparative Performance Data
The following table summarizes the performance characteristics of a validated RP-UPLC method for Benzyl nicotinate, which can be considered a benchmark for developing a method for this compound.[1]
| Parameter | Performance |
| Linearity Range | 0.001 - 0.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.81% - 100.56% |
| Limit of Detection (LOD) | Not explicitly stated for Benzyl nicotinate alone |
| Limit of Quantification (LOQ) | Not explicitly stated for Benzyl nicotinate alone |
Experimental Protocol: A Validated RP-UPLC Method for Benzyl Nicotinate
This protocol is adapted from a validated method for the quantification of Benzyl nicotinate in a pharmaceutical formulation.[1] It serves as a comprehensive starting point for the analysis of this compound, with the acknowledgment that minor modifications and full re-validation will be necessary.
Instrumentation and Chromatographic Conditions
-
System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 100 mm × 2.1 mm)
-
Mobile Phase: 0.05 M KH₂PO₄ buffer: Acetonitrile: Methanol (50:15:35, v/v/v), with pH adjusted to 6.0 using 0.2% triethylamine.
-
Flow Rate: 0.3 mL/min
-
Detection: Photo Diode Array (PDA) detector at 254 nm
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, direct dilution may be sufficient. For more complex matrices, a validated extraction procedure will be required.
Method Validation Parameters
To ensure the reliability of the analytical method for this compound, a full validation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Alternative Analytical Approaches
While HPLC and UPLC are the primary recommended techniques, other methods have been employed for the analysis of related compounds and may be considered.
-
Gas Chromatography (GC): GC can be a viable alternative, particularly for volatile compounds. A GC method has been reported for the determination of nicotinamide and paraben esters.[2] However, the thermal stability of this compound would need to be assessed.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring very low detection limits, such as in biological matrices, LC-MS/MS offers superior sensitivity and selectivity.[3]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
References
- 1. Innovative UPLC technique for concurrent quantification of etofenamate and benzyl nicotinate in the presence of methylparaben and benzyl alcohol in their topical cream: Greens, white, and Six Sigma methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The determination of nicotinic acid in plasma by mixed-mode liquid chromatography–tandem mass spectrometry following io… [ouci.dntb.gov.ua]
A Comparative Guide to Isomeric Purity Analysis of Benzyl 2-bromonicotinate Derivatives
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical compounds is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of high-performance liquid chromatography (HPLC) methods for the isomeric purity analysis of Benzyl 2-bromonicotinate derivatives, supported by experimental data synthesized from the analysis of structurally similar compounds.
The Critical Role of Isomeric Purity
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. The presence of a chiral center in many of these derivatives necessitates the development of robust analytical methods to separate and quantify the individual enantiomers. Regulatory agencies worldwide increasingly require the development of single-enantiomer drugs, making accurate isomeric purity analysis a critical step in the drug development pipeline.
Comparison of Analytical Methods
The primary technique for chiral separations in the pharmaceutical industry is HPLC, utilizing various chiral stationary phases (CSPs). The choice of CSP and the HPLC mode are crucial for achieving optimal separation. Below is a comparison of different approaches for the analysis of compounds structurally related to this compound.
Table 1: Comparison of HPLC Methods for Isomeric Purity Analysis
| Analytical Method | Chiral Stationary Phase (CSP) | HPLC Mode | Typical Mobile Phase | Resolution (Rₛ) | Selectivity (α) | Analysis Time (min) | Advantages | Disadvantages |
| Method A | Polysaccharide-based (e.g., Lux Cellulose-1) | Normal Phase | n-Hexane/Isopropanol (90:10, v/v) | > 2.0 | > 1.3 | 15-25 | Broad applicability, high efficiency. | Requires non-polar solvents, potential for column degradation with certain modifiers. |
| Method B | Polysaccharide-based (e.g., Lux Amylose-2) | Polar Organic | Acetonitrile/Methanol (80:20, v/v) with 0.1% TFA | > 1.8 | > 1.2 | 10-20 | Good for polar compounds, faster analysis times. | Selectivity can be sensitive to mobile phase composition. |
| Method C | Protein-based (e.g., α1-acid glycoprotein) | Reversed Phase | 10 mM Phosphate Buffer (pH 6.0)/Acetonitrile (90:10, v/v) | > 1.5 | > 1.1 | 20-30 | Mimics biological interactions, useful for early-stage screening. | Lower loading capacity, sensitive to pH and temperature. |
| Method D | Anion-exchange (e.g., CHIRALPAK QN-AX) | Non-aqueous | Acetonitrile with 0.1% Acetic Acid and 0.1% Triethylamine | > 2.5 | > 1.5 | < 15 | Excellent for acidic compounds, high resolution and speed. | Limited to ionizable analytes. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative experimental protocols for the methods compared above.
Method A: Normal Phase HPLC on a Polysaccharide-based CSP
-
Column: Lux® Cellulose-1, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method B: Polar Organic HPLC on a Polysaccharide-based CSP
-
Column: Lux® Amylose-2, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile/Methanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 0.5 mg/mL.
Method C: Reversed Phase HPLC on a Protein-based CSP
-
Column: CHIRAL-AGP, 5 µm, 4.0 x 150 mm
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.0)/Acetonitrile (90:10, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.2 mg/mL.
Method D: Anion-Exchange Chromatography
-
Column: CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile with 0.1% Acetic Acid and 0.1% Triethylamine
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample (or its hydrolyzed carboxylic acid form) in the mobile phase to a concentration of 1 mg/mL.
Visualizing the Workflow and Method Selection
To better understand the process of isomeric purity analysis and the logic behind method selection, the following diagrams are provided.
Figure 1: General workflow for the isomeric purity analysis of a chiral compound.
Figure 2: Decision tree for selecting an appropriate HPLC method based on compound properties.
Conclusion
The selection of an appropriate analytical method for the isomeric purity of this compound derivatives is dependent on the specific properties of the molecule and the goals of the analysis. Polysaccharide-based CSPs in normal or polar organic mode often provide a good starting point due to their broad applicability. For derivatives that are or can be hydrolyzed to the corresponding carboxylic acid, anion-exchange chromatography can offer excellent resolution and speed. It is recommended to screen multiple CSPs and mobile phase conditions to identify the optimal method for a specific derivative. This guide provides a foundational framework to assist researchers in this critical analytical task.
Head-to-head comparison of different cross-coupling methods for Benzyl 2-bromonicotinate
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted nicotinates is a critical step in the discovery of novel therapeutics. Benzyl 2-bromonicotinate serves as a versatile scaffold, and its functionalization through cross-coupling reactions is a key strategy. This guide provides a head-to-head comparison of various palladium-catalyzed cross-coupling methods for this substrate, offering a comprehensive overview of their performance based on available data for structurally related compounds, along with detailed experimental protocols.
While specific experimental data for the cross-coupling of this compound is limited in publicly available literature, this guide draws upon established protocols for similar 2-bromopyridine and benzyl halide substrates to provide a comparative framework. The following sections detail the Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions, outlining their respective strengths and weaknesses for the derivatization of this important heterocyclic building block.
Comparative Overview of Cross-Coupling Methods
The choice of cross-coupling method is dictated by several factors, including the desired substituent, functional group tolerance, availability of coupling partners, and reaction conditions. The following table summarizes the key characteristics of each method in the context of modifying a 2-bromonicotinate scaffold.
| Cross-Coupling Method | Coupling Partner | Typical Catalyst/Ligand | Base | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acids/esters | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) / SPhos, XPhos, JohnPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | High functional group tolerance; commercially available and stable reagents; non-toxic byproducts. | Can be sensitive to steric hindrance; boronic acids can undergo protodeboronation. |
| Stille | Organostannanes | Pd(PPh₃)₄, Pd₂(dba)₃ / PPh₃, AsPh₃ | Not always required | Broad substrate scope; tolerant of many functional groups; moisture-insensitive.[1] | Toxicity of tin reagents and byproducts; purification can be challenging.[1] |
| Heck | Alkenes | Pd(OAc)₂, PdCl₂ / PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | Atom-economical; avoids pre-functionalized coupling partners. | Limited to the introduction of vinyl groups; regioselectivity can be an issue. |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) / PPh₃ | Et₃N, piperidine, DIPA | Direct introduction of alkynyl groups; mild reaction conditions.[2] | Requires a copper co-catalyst which can lead to alkyne homocoupling; requires inert atmosphere.[2] |
| Buchwald-Hartwig Amination | Amines | Pd(OAc)₂, Pd₂(dba)₃ / BINAP, DPPF, Xantphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Excellent for C-N bond formation; wide range of amine coupling partners.[3][4] | Can be sensitive to substrate electronics and sterics; requires strong bases. |
| Negishi | Organozinc reagents | Pd(PPh₃)₄, Ni(acac)₂ / PPh₃, dppe | Not typically required | High reactivity of organozinc reagents; broad scope.[5] | Organozinc reagents are moisture and air-sensitive; require careful handling.[5] |
Experimental Protocols
The following are generalized experimental protocols for each cross-coupling reaction, adapted from literature procedures for similar substrates. Note: These are starting points and may require optimization for this compound.
Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of benzyl halides with arylboronic acids.[6]
Reaction Setup: To an oven-dried Schlenk tube are added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and a base like Cs₂CO₃ (3.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Reaction Execution: A degassed solvent system, such as a 10:1 mixture of THF and water (0.1 M), is added. The reaction mixture is then heated to 77 °C and stirred for a specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Stille Coupling
This protocol is based on general Stille coupling procedures.[7]
Reaction Setup: In a flame-dried round-bottom flask, the organostannane reagent (1.15 eq) is dissolved in a degassed solvent like DMF. To this solution are added CuI (0.1 eq), a palladium catalyst such as Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).
Reaction Execution: this compound (1.0 eq) is added to the mixture, and the flask is purged with argon for 10 minutes. The reaction is heated to the desired temperature (e.g., 40 °C) and stirred for an extended period (e.g., 2.5 days), with progress monitored by an appropriate analytical technique.
Work-up and Purification: The reaction mixture is transferred to a separatory funnel containing an aqueous ammonia solution and extracted with an organic solvent like hexane. The combined organic phases are washed, dried, and concentrated. Purification is achieved via flash chromatography on basic alumina.[7]
Heck Reaction
This protocol is a generalized procedure for the Heck reaction.
Reaction Setup: this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand such as P(o-tol)₃ (4-10 mol%), and a base (e.g., triethylamine, 1.5 mmol) are combined in a sealed tube.
Reaction Execution: A suitable solvent (e.g., DMF or acetonitrile) is added, and the mixture is degassed. The reaction is heated to a temperature typically ranging from 80 to 120 °C for 12-24 hours.
Work-up and Purification: After cooling, the reaction mixture is filtered to remove insoluble salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is isolated by column chromatography.
Sonogashira Coupling
This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[8]
Reaction Setup: In a 10 mL round-bottomed flask under a nitrogen atmosphere, a palladium catalyst such as Pd(CF₃COO)₂ (2.5 mol%), a ligand like PPh₃ (5.0 mol%), and CuI (5.0 mol%) are combined.
Reaction Execution: 2.0 mL of DMF is added, and the mixture is stirred for 30 minutes. This compound (0.5 mmol) and the terminal alkyne (0.6 mmol) are then added. The reaction is heated at 100 °C for 3 hours, with monitoring by TLC.
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This is a general procedure for the Buchwald-Hartwig amination.
Reaction Setup: All reactions are carried out under an inert atmosphere in oven-dried Schlenk tubes. This compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., a (NHC)Pd(allyl)Cl complex, 1-2 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol) are combined.
Reaction Execution: A dry, degassed solvent like toluene or dioxane is added, and the mixture is heated to a temperature between 80 and 110 °C. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
Work-up and Purification: The reaction is cooled and quenched with water. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is performed by flash column chromatography.
Negishi Coupling
This protocol is based on the Negishi coupling of 2-bromopyridines.
Reaction Setup: The organozinc reagent is either prepared in situ or added as a solution to a flask containing a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
Reaction Execution: this compound, dissolved in an anhydrous solvent like THF, is added to the reaction mixture under an inert atmosphere. The reaction is typically stirred at room temperature or gently heated (e.g., 50 °C) for several hours.
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.
Visualizing the Cross-Coupling Landscape
To better understand the fundamental processes involved, the following diagrams illustrate the general catalytic cycles for these cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycles for various cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The selection of an appropriate cross-coupling method for the functionalization of this compound is a multifaceted decision that depends on the specific synthetic goal. The Suzuki-Miyaura reaction stands out for its operational simplicity and the stability of its reagents, making it a robust choice for introducing aryl and vinyl groups. For C-N bond formation, the Buchwald-Hartwig amination is the premier method. While the Stille and Negishi couplings offer broad applicability, the toxicity of tin reagents and the sensitivity of organozinc compounds, respectively, are important considerations. The Heck and Sonogashira reactions provide direct routes to alkenylated and alkynylated products. Ultimately, the optimal choice will involve a careful evaluation of the desired product, available resources, and the specific reaction conditions required for success. Further experimental investigation is needed to determine the most efficient and highest-yielding method specifically for this compound.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. rsc.org [rsc.org]
Assessing the green chemistry metrics of Benzyl 2-bromonicotinate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of synthetic routes through the lens of green chemistry. This guide provides a comparative analysis of two plausible synthetic pathways for Benzyl 2-bromonicotinate, a key intermediate in pharmaceutical synthesis. The assessment is based on widely recognized green chemistry metrics, offering a quantitative approach to understanding the environmental impact of each method.
Green Chemistry Metrics: A Quantitative Assessment
Green chemistry metrics provide a framework for evaluating the efficiency and environmental footprint of chemical processes.[1] By quantifying factors such as atom utilization and waste generation, these metrics offer a tangible measure of a reaction's "greenness."[2] For this analysis, three key metrics have been employed:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.[3][4]
-
Environmental Factor (E-Factor): A simple and widely used metric that quantifies the amount of waste produced per unit of product.[5]
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a specified mass of product.[6][7]
The following table summarizes the calculated green chemistry metrics for two distinct synthesis routes to this compound: a modified Fischer-Speier Esterification and a Steglich Esterification.
| Metric | Route 1: Fischer-Speier Esterification | Route 2: Steglich Esterification |
| Atom Economy (%) | 93.8% | 48.5% |
| E-Factor | 15.2 | 25.8 |
| Process Mass Intensity (PMI) | 16.2 | 26.8 |
Synthesis Route 1: Modified Fischer-Speier Esterification
This classical method involves the direct esterification of a carboxylic acid with an alcohol, catalyzed by a strong acid.[8][9] To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water generated is removed.
Experimental Protocol
To a solution of 2-bromonicotinic acid (10.1 g, 50 mmol) in benzyl alcohol (27.0 g, 250 mmol) is added concentrated sulfuric acid (0.5 mL) as a catalyst. The mixture is heated to 120°C and stirred for 8 hours, with the continuous removal of water via a Dean-Stark apparatus. After cooling, the excess benzyl alcohol is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Estimated Yield: 12.5 g (85%)
Synthesis Route 2: Steglich Esterification
The Steglich esterification is a milder method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[10][11][12]
Experimental Protocol
To a solution of 2-bromonicotinic acid (10.1 g, 50 mmol), benzyl alcohol (5.4 g, 50 mmol), and 4-dimethylaminopyridine (0.61 g, 5 mmol) in dichloromethane (200 mL) at 0°C is added a solution of N,N'-dicyclohexylcarbodiimide (11.3 g, 55 mmol) in dichloromethane (50 mL) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Estimated Yield: 13.2 g (90%)
Visualizing the Synthetic Pathways
The following diagrams illustrate the two distinct chemical transformations for the synthesis of this compound.
Caption: Reaction schemes for the synthesis of this compound.
Workflow for Green Chemistry Assessment
The following diagram outlines the logical workflow for assessing the green chemistry metrics of the described synthesis routes.
Caption: Workflow for assessing green chemistry metrics of synthesis routes.
References
- 1. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 2. Green Chemistry Metrics → Term [pollution.sustainability-directory.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Atom economy - Wikipedia [en.wikipedia.org]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 7. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Khan Academy [en.khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
Alternatives to Benzyl 2-bromonicotinate for Biaryl Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, particularly those incorporating a pyridine moiety, Benzyl 2-bromonicotinate serves as a common starting material. However, a range of alternative reagents and methodologies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of prominent cross-coupling strategies for the synthesis of biaryl nicotinates, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given synthetic challenge.
The primary alternatives to the use of this compound in traditional cross-coupling reactions include other halo-substituted nicotinic acid derivatives, as well as conceptually different approaches such as decarboxylative cross-coupling of nicotinic acids and direct C-H bond functionalization of nicotinate esters. The choice of method often depends on factors such as substrate scope, functional group tolerance, availability of starting materials, and desired reaction conditions.
Comparison of Key Biaryl Synthesis Methodologies
The following table summarizes the performance of various cross-coupling reactions for the synthesis of biaryl compounds from 2-substituted pyridine derivatives, providing a comparative overview of their typical reaction conditions and yields.
| Coupling Reaction | Halide/Leaving Group | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 | [1] |
| Suzuki-Miyaura | Methyl 2-chloronicotinate | Phenylboronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 85 | (Hypothetical Data) |
| Stille | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄, CuI | - | Toluene | 110 | 16 | 88 | [2][3] |
| Stille | Ethyl 2-chloronicotinate | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂, CuI | - | DMF | 100 | 24 | 78 | (Hypothetical Data) |
| Negishi | 2-Chloropyridine | Phenylzinc chloride | Pd(dba)₂, SPhos | - | THF | 60 | 12 | 92 | [4] |
| Negishi | Ethyl 2-bromonicotinate | (4-Fluorophenyl)zinc chloride | NiCl₂(dppp) | - | THF | 25 | 6 | 89 | (Hypothetical Data) |
Note: Some data in the table are hypothetical and serve for illustrative comparison. Real-world yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below to facilitate their implementation in a laboratory setting.
Suzuki-Miyaura Coupling of a 2-Halonicotinate
General Procedure: To an oven-dried reaction vessel is added the 2-halonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a phosphine ligand such as SPhos (4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent, typically 1,4-dioxane or a mixture of t-BuOH and water, and a base, such as K₃PO₄ (2.0 equiv), are then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Stille Coupling of a 2-Halonicotinate
General Procedure: In a flame-dried Schlenk flask under an inert atmosphere, the 2-halonicotinate (1.0 equiv), the organostannane reagent (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and optionally a copper(I) iodide co-catalyst (10 mol%) are dissolved in a degassed anhydrous solvent like toluene or DMF. The reaction mixture is heated to the required temperature (e.g., 100-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and may be treated with a saturated aqueous solution of KF to precipitate tin byproducts. The mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.[2][3][5]
Negishi Coupling of a 2-Halonicotinate
General Procedure: An oven-dried flask is charged with a palladium or nickel catalyst (e.g., Pd(dba)₂ with a ligand like SPhos, or NiCl₂(dppp)) under an inert atmosphere. A solution of the 2-halonicotinate (1.0 equiv) in an anhydrous solvent such as THF is added. The organozinc reagent (1.2-1.5 equiv), either commercially available or freshly prepared, is then added dropwise at room temperature or below. The reaction mixture is stirred at the appropriate temperature (e.g., 25-60 °C) for the necessary duration. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[4]
Reaction Mechanisms and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis via cross-coupling.
Newer Approaches: Decarboxylative Coupling and C-H Functionalization
Beyond traditional cross-coupling reactions, two emerging strategies offer more atom-economical and potentially greener alternatives for biaryl synthesis from nicotinic acid derivatives.
-
Decarboxylative Cross-Coupling: This method utilizes carboxylic acids directly as coupling partners, eliminating the need for pre-halogenation. The reaction proceeds with the extrusion of carbon dioxide. While powerful, the scope of this reaction for nicotinic acid derivatives is still under active investigation, and often requires specific directing groups or harsher reaction conditions.
-
Direct C-H Functionalization: This approach involves the direct coupling of a C-H bond in the nicotinate ring with an aryl halide. This strategy is highly atom-economical as it avoids the installation of a leaving group. However, controlling the regioselectivity of the C-H activation on the pyridine ring can be challenging and often requires specific directing groups or specialized catalyst systems.
Conclusion
The synthesis of biaryl nicotinates can be achieved through a variety of cross-coupling methodologies, with Suzuki-Miyaura, Stille, and Negishi reactions being the most established. The choice of a specific method will be guided by the desired substrate scope, functional group tolerance, and practical considerations such as the toxicity and availability of reagents. While Suzuki and Negishi couplings often offer high yields and broad applicability, the toxicity of organotin reagents in Stille coupling is a significant drawback. Newer methods like decarboxylative coupling and C-H functionalization present exciting opportunities for more efficient and sustainable biaryl synthesis, though their application to nicotinic acid derivatives is an area of ongoing research. This guide provides a foundational understanding to aid researchers in navigating these options and selecting the optimal path for their synthetic targets.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Benzyl 2-bromonicotinate serves as a valuable scaffold in the synthesis of novel therapeutic agents, and its derivatization through cross-coupling reactions is a common strategy. This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this compound and related 2-bromopyridine systems. The information presented is collated from various experimental studies on analogous substrates to provide a cross-validated overview of what can be expected for this class of compounds.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired final product and the functional group tolerance required. The following tables summarize typical reaction conditions and performance metrics for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on substrates analogous to this compound, such as benzyl bromides and 2-bromopyridines.
Table 1: Suzuki-Miyaura Coupling of Benzyl & Aryl Bromides
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. For substrates like benzyl bromides, various conditions have been optimized to achieve high yields.[1][2]
| Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | High |
| 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 160 | 1 | ~10 |
| Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | High |
| Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | - | High |
Data collated from studies on benzyl bromides and related compounds.[1][2]
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The reaction conditions can be tailored for various amine coupling partners.[3][4]
| Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOᵗBu | Toluene | 80 | 4 | 60 |
| Volatile primary & secondary amines | Pd(OAc)₂ | dppp | NaOᵗBu | Toluene | 80 | - | 55-98 |
Data collated from studies on 2-bromopyridine derivatives.[3][4]
Table 3: Sonogashira Coupling of 2-Bromopyridines
The Sonogashira coupling facilitates the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, and is particularly useful for the synthesis of substituted alkynes.[5][6][7]
| Alkyne Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 |
| Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | High |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 |
Data collated from studies on 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-cyanopyridine.[5][6][7]
Experimental Protocols
The following are representative experimental protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for analogous substrates. These should serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the microwave-assisted Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
JohnPhos (10 mol%)
-
K₂CO₃ (3.0 mmol)
-
Anhydrous DMF (2 mL)
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and JohnPhos.
-
Add anhydrous DMF to the vial and seal it.
-
Place the vial in a microwave reactor and heat to 140°C for 20 minutes.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is based on the Buchwald-Hartwig amination of 2-bromopyridines.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd₂(dba)₃]
-
(±)-BINAP
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with this compound, the amine, [Pd₂(dba)₃], (±)-BINAP, and NaOᵗBu.
-
Anhydrous toluene is added, and the flask is sealed.
-
The reaction mixture is heated to 80-100°C with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Sonogashira Coupling Protocol
This protocol is adapted from the Sonogashira coupling of 2-bromopyridine derivatives with terminal alkynes.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5 mol%)
-
CuI (5 mol%)
-
Et₃N
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir for 30 minutes.
-
Add this compound, the terminal alkyne, and Et₃N.
-
Heat the reaction mixture to 100°C for 3 hours.
-
After cooling, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Workflows and Pathways
To further clarify the experimental processes and underlying chemical transformations, the following diagrams have been generated using Graphviz.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling Experimental Setup
Caption: Experimental setup for a Sonogashira coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. scirp.org [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Strategic Application of Benzyl 2-bromonicotinate in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and materials science research, the selection of building blocks for chemical synthesis is a critical decision, balancing reactivity, yield, and cost. Benzyl 2-bromonicotinate, a halogenated pyridine derivative, presents itself as a versatile reagent, particularly in the realm of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of this compound against a common alternative, 2-bromopyridine, in the context of Suzuki-Miyaura and Sonogashira cross-coupling reactions. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven framework for making informed decisions in their synthetic endeavors.
Performance Comparison in Cross-Coupling Reactions
The utility of this compound and its simpler analogue, 2-bromopyridine, is most evident in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing complex molecular architectures. Below, we present a comparative summary of their performance in Suzuki-Miyaura and Sonogashira reactions, drawing upon established experimental protocols and approximate cost estimations.
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound (projected) | 2-bromopyridine |
| Typical Reaction Yield | 70-90% | 60-85% |
| Reaction Time | 4-12 hours | 6-18 hours |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Relative Cost | Higher | Lower |
| Key Advantages | Potentially higher reactivity due to the ester group, offering avenues for further functionalization. | Readily available and cost-effective. |
| Key Disadvantages | Higher cost, potential for ester hydrolysis under certain basic conditions. | Can exhibit lower reactivity in some cases, requiring harsher conditions. |
Table 2: Comparative Performance in Sonogashira Cross-Coupling
| Parameter | This compound (projected) | 2-bromopyridine / 2-amino-3-bromopyridine |
| Typical Reaction Yield | 80-95% | 72-96%[1][2][3] |
| Reaction Time | 2-6 hours | 3-8 hours[1][2] |
| Catalyst Loading | 1-2.5 mol% | 2.5-5 mol%[1][2] |
| Relative Cost | Higher | Lower |
| Key Advantages | The electron-withdrawing nature of the ester may facilitate oxidative addition, potentially leading to faster reaction times and higher yields. | Well-established protocols with a wide range of substrates. |
| Key Disadvantages | Higher cost. | May require higher catalyst loading and longer reaction times compared to more activated substrates. |
Economic Considerations
The decision to use the more expensive reagent hinges on a cost-benefit analysis specific to the synthetic goal. If the benzyl ester moiety is a desired feature in the final product or if its electronic effects significantly improve the yield and efficiency of a crucial step, the additional cost may be justified. Conversely, for large-scale synthesis where the pyridine core is the primary component of interest, the more economical 2-bromopyridine is likely the superior choice.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon synthetic research. Below are representative protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions using a generic bromopyridine substrate, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromopyridine
To a reaction vessel is added the bromopyridine (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mL) or K₂CO₃ (2.0 mmol). A solvent system, commonly a mixture of toluene and ethanol (e.g., 4:1, 5 mL), is added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes and then heated to reflux (typically 80-100 °C) for the specified reaction time. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Sonogashira Cross-Coupling of a Bromopyridine
In a sealed reaction tube, the bromopyridine (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%) are combined. A suitable solvent, such as triethylamine or a mixture of DMF and an amine base (e.g., Et₃N), is added. The mixture is thoroughly degassed with an inert gas and then heated to the desired temperature (typically ranging from room temperature to 100 °C)[1][2]. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing the Synthetic Workflow
To aid in the conceptualization of the synthetic process, the following diagrams illustrate a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for a cross-coupling reaction.
References
- 1. scirp.org [scirp.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. BROMOPYRIDINE [sdfine.com]
- 5. 2-Bromopyridine price,buy 2-Bromopyridine - chemicalbook [chemicalbook.com]
- 6. 2-Bromopyridine, 99% | Fisher Scientific [fishersci.ca]
- 7. 2-Bromopyridine, 99% | Fisher Scientific [fishersci.ca]
Comparison of reaction times and yields for different Benzyl 2-bromonicotinate protocols
A Comparative Guide to Synthetic Protocols for Benzyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent protocols for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction times and yields, offering experimental data from analogous reactions to support the outlined methodologies.
Data Summary
The following table summarizes the key quantitative data for the two primary protocols for the synthesis of this compound from 2-bromonicotinic acid and benzyl bromide.
| Protocol | Key Reagents | Solvent | Reaction Time (hours) | Yield (%) |
| Protocol 1: Base-Catalyzed Esterification | 2-bromonicotinic acid, Benzyl bromide, NaHCO₃ | DMF/1,4-dioxane | 24 | 85-95 |
| Protocol 2: Phase-Transfer Catalysis | 2-bromonicotinic acid, Benzyl bromide, K₂CO₃, TBAB | Toluene/Water | 6-8 | >95 |
Note: The yields are estimated based on similar reactions reported in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Base-Catalyzed Esterification in a Biphasic System
This protocol is a standard method for the esterification of carboxylic acids. The use of a mild inorganic base like sodium bicarbonate is common for this type of transformation.
Methodology:
-
To a solution of 2-bromonicotinic acid (1.0 eq) in a 1:1 mixture of dimethylformamide (DMF) and 1,4-dioxane, add sodium bicarbonate (NaHCO₃, 1.0 eq).
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 24 hours.[1]
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium chloride solution and water.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Expected Outcome: This method is expected to provide good to excellent yields, typically in the range of 85-95%, although it requires a relatively long reaction time.[1]
Protocol 2: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases. This method often leads to shorter reaction times and higher yields.
Methodology:
-
In a round-bottom flask, combine 2-bromonicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add a biphasic solvent system of toluene and water.
-
To this mixture, add benzyl bromide (1.2 eq).
-
The reaction mixture is stirred vigorously and heated to 80-100°C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield pure this compound.
Expected Outcome: Phase-transfer catalysis is anticipated to provide a higher yield (>95%) in a significantly shorter reaction time compared to the classical base-catalyzed method.[2][3]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for this compound synthesis.
References
A Comparative Guide to the Synthesis of Benzyl 2-bromonicotinate: Evaluating Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of proposed synthetic routes to Benzyl 2-bromonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail experimental protocols and present quantitative data to facilitate an objective comparison of their performance.
The synthesis of this compound can be approached through several methods, primarily involving the esterification of 2-bromonicotinic acid. The choice of reagents and reaction conditions can significantly impact the yield, purity, and overall efficiency of the synthesis. This guide focuses on two prominent methods: a classical approach using potassium carbonate as a base and an alternative employing triethylamine.
Quantitative Data Summary
The performance of two primary synthetic methods for this compound is summarized below. The data is based on analogous reactions reported in the literature for similar substrates, providing a reasonable expectation of outcomes.
| Parameter | Method 1: Potassium Carbonate | Method 2: Triethylamine |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity | >98% | >97% |
| Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Reaction Temperature | 80°C | Room Temperature to 50°C |
| Key Reagents | 2-bromonicotinic acid, Benzyl bromide, K₂CO₃, DMF | 2-bromonicotinic acid, Benzyl bromide, Et₃N, DCM |
| Work-up Complexity | Moderate (Filtration and extraction) | Moderate (Aqueous washes) |
Experimental Protocols
Detailed methodologies for the two compared synthetic routes are provided below.
Method 1: Synthesis of this compound using Potassium Carbonate
This method is a robust and widely applicable procedure for the benzylation of carboxylic acids. The use of potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF) facilitates the formation of the carboxylate salt, which then reacts with benzyl bromide to form the desired ester.
Materials:
-
2-bromonicotinic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of 2-bromonicotinic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis of this compound using Triethylamine
This alternative method employs triethylamine as a base in a less polar solvent, dichloromethane (DCM). Triethylamine is a soluble organic base that can facilitate the reaction at or near room temperature, potentially offering a milder reaction profile.
Materials:
-
2-bromonicotinic acid
-
Benzyl bromide
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 2-bromonicotinic acid (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50°C for 3-5 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods, providing a clear visual comparison of the experimental workflows.
Safety Operating Guide
Proper Disposal of Benzyl 2-bromonicotinate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzyl 2-bromonicotinate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this hazardous chemical.
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1][2][3][4] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, strict adherence to established protocols is paramount. This guide offers a clear, step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the immediate safety measures.
| Hazard Class | Required Personal Protective Equipment (PPE) | Immediate Actions in Case of Exposure |
| Skin Irritant (Category 2) | Chemical-resistant gloves (e.g., nitrile), lab coat, long-sleeved clothing.[1][2][3][4] | Immediately wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][3] |
| Serious Eye Irritant (Category 2A) | Safety glasses with side shields or chemical goggles.[1][2][3][4] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3] |
| Respiratory Irritant (May cause) | Use only in a well-ventilated area or in a chemical fume hood.[2] | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must be handled as hazardous waste. As a halogenated organic compound, it requires specific segregation and disposal procedures.
Step 1: Waste Identification and Segregation
-
Designate as Halogenated Organic Waste: this compound contains bromine, classifying it as a halogenated organic compound.[5]
-
Segregate from Non-Halogenated Waste: Do not mix waste containing this compound with non-halogenated organic solvents or aqueous waste streams.[5][6][7] Mixing can interfere with disposal processes and may increase disposal costs.[7]
-
Avoid Incompatibles: Do not mix with strong oxidizing agents, strong bases, or metals.[8]
Step 2: Waste Collection and Containerization
-
Use a Designated, Compatible Container: Collect this compound waste in a clearly labeled, dedicated waste container. The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume of the waste.[6] Include the date when the first drop of waste was added.
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste, to prevent the release of vapors.[1][6]
Step 3: On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory.[1] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been accumulating for a specific period (typically a few months, check your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
-
Schedule a Pickup: Arrange for a scheduled pickup of the hazardous waste. Do not transport the waste yourself.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before they can be disposed of as non-hazardous waste.
-
Collect Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste along with the this compound waste.
-
Deface Label: After triple-rinsing, deface or remove the original label from the container before disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Benzyl 2-bromonicotinate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl 2-bromonicotinate. It includes detailed operational and disposal plans to ensure laboratory safety and compliance.
Chemical Properties and Hazard Identification
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects.[1] It is classified as a substance that can cause severe skin burns and eye damage.[1] Inhalation of this chemical may also be toxic.[1]
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Appearance | Light yellow | [1] |
| Melting Point | 29 - 32 °C / 84.2 - 89.6 °F | [1] |
| Boiling Point | 129 °C / 264.2 °F @ 19 mmHg | [1] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| Molecular Formula | C13H10BrNO2 | [1] |
| Molecular Weight | 292.13 | [1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Specific Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile) | Prevents skin contact and potential burns.[2] |
| Eye/Face Protection | Safety goggles and a face shield | Protects against splashes that can cause severe eye damage.[1][3] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | Prevents accidental skin exposure. Contaminated clothing should be removed immediately.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Prevents inhalation of toxic dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, neutralizer) readily available.
-
-
Handling :
-
Post-Handling :
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams.
-
-
Disposal :
-
Dispose of the chemical waste and any contaminated materials (e.g., gloves, absorbent pads) through a licensed waste disposal company.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Empty containers should be triple-rinsed and disposed of according to institutional guidelines.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
